GA-PEG5-bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H70BrN3O11 |
|---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C40H70BrN3O11/c1-27(30-5-6-31-38-32(24-34(47)40(30,31)3)39(2)9-8-29(45)22-28(39)23-33(38)46)4-7-35(48)44-26-37(50)43-11-13-52-15-17-54-19-21-55-20-18-53-16-14-51-12-10-42-36(49)25-41/h27-34,38,45-47H,4-26H2,1-3H3,(H,42,49)(H,43,50)(H,44,48)/t27-,28+,29-,30-,31+,32+,33-,34+,38+,39+,40-/m1/s1 |
InChI Key |
DFSLUIQAOKIVIV-HYPPSFPJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CBr)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CBr)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to GA-PEG5-bromide: Properties, Solubility, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility characteristics, and key applications of GA-PEG5-bromide, a bifunctional linker molecule increasingly utilized in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound, often referred to in literature and commercial sources as Bromo-PEG5-bromide, is a polyethylene glycol (PEG) derivative. It is characterized by a five-unit PEG chain flanked by two bromide groups.[1][2] The bromide functional groups are excellent leaving groups, making them highly reactive towards nucleophiles such as thiols, a key feature for its application in bioconjugation.[1][3] The PEG linker itself is hydrophilic and biocompatible, enhancing the solubility and pharmacokinetic properties of the molecules it is incorporated into.[1]
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C12H24Br2O5 | |
| Molecular Weight | 408.12 g/mol | |
| Appearance | Light yellow to yellow liquid or oil | |
| Density | ~1.433 g/cm³ | |
| Boiling Point | 413.195°C at 760 mmHg | |
| CAS Number | 67705-77-5 | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months |
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available resources. However, based on its chemical structure and information from suppliers, a qualitative solubility profile can be summarized. The presence of the hydrophilic PEG spacer is known to increase the aqueous solubility of the molecule.
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble / No data available | |
| Methanol | Slightly soluble | |
| DMSO | May be soluble | |
| Dichloromethane (DCM) | Soluble (for a related compound, Bromo-PEG5-alcohol) |
It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for specific experimental needs. For in vivo applications, co-solvents such as DMSO, PEG300, and Tween 80 are often used to achieve the desired formulation.
Applications in PROTAC Development
A primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC is a catalytic process within the cell. The PROTAC first forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome. The PROTAC molecule is then released and can participate in further degradation cycles.
References
Navigating the Synthesis and Purification of GA-PEG5-bromide: A Technical Guide
Gambogic acid, a potent anti-cancer agent, suffers from poor aqueous solubility, limiting its clinical applications. PEGylation is a well-established method to improve the solubility and pharmacokinetic profile of such molecules. The inclusion of a terminal bromide in the PEG chain provides a versatile handle for further chemical modifications, making GA-PEG5-bromide a valuable intermediate for the development of targeted drug delivery systems and other advanced therapeutic constructs.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves the etherification of one of the hydroxyl groups of Gambogic Acid with a commercially available methoxy-PEG5-bromide (mPEG5-Br) linker. The reaction is anticipated to proceed via a Williamson ether synthesis mechanism, where a phenoxide ion, generated from the reaction of a phenolic hydroxyl group on GA with a base, acts as a nucleophile to displace the bromide from the mPEG5-Br linker.
Experimental Protocol:
-
Materials:
-
Gambogic Acid (GA)
-
mPEG5-Bromide (CAS 854601-80-2)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethyl
-
GA-PEG5-Bromide: An In-depth Technical Guide to a Versatile Tool for Molecular Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the precise and stable labeling of biomolecules is of paramount importance. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, offering enhanced solubility, stability, and pharmacokinetic properties to a wide array of molecules.[1][2] This technical guide focuses on GA-PEG5-bromide, a specialized PEG derivative designed for molecular labeling.[3] With its defined PEG5 spacer and reactive bromide group, this reagent facilitates the covalent attachment of various functionalities to proteins, antibodies, and other biomolecules, enabling the development of advanced diagnostics and therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5] This document provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, quantitative data on the effects of PEGylation, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts and Chemical Properties
This compound is a heterobifunctional linker that incorporates a pentaethylene glycol (PEG5) spacer. One terminus features a bromide group, which serves as an excellent leaving group in nucleophilic substitution reactions, allowing for covalent attachment to target molecules. The other end is functionalized with a "GA" moiety, a designation used by some suppliers. While the precise structure of the "GA" group is not universally defined in publicly available literature, its chemical formula (C40H70BrN3O11) suggests a complex functional group likely designed for specific conjugation chemistries or to impart particular properties to the final conjugate.
The PEG5 spacer itself confers several advantageous properties, including:
-
Increased Hydrophilicity: The ethylene glycol repeats enhance the water solubility of the labeled molecule, which is particularly beneficial for hydrophobic drugs or proteins that are prone to aggregation.
-
Improved Pharmacokinetics: The hydrodynamic radius of the conjugated molecule is increased, which can reduce renal clearance and extend its circulation half-life in vivo.
-
Reduced Immunogenicity: The PEG chain can shield epitopes on the surface of therapeutic proteins, potentially reducing their immunogenicity.
-
Flexible Spacer: The PEG linker provides a flexible connection between the label and the biomolecule, which can minimize steric hindrance and help maintain the biological activity of the conjugated protein.
Data Presentation: The Quantitative Impact of PEGylation
The length of the PEG linker is a critical parameter that can significantly influence the properties of the resulting bioconjugate. The following tables summarize quantitative data from studies on antibody-drug conjugates (ADCs), illustrating the impact of PEG linker length on key performance metrics.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~7.0 | 0.82 |
| PEG8 | ~5.0 | 0.59 |
| PEG12 | ~5.0 | 0.59 |
| PEG24 | ~5.0 | 0.59 |
| Caption: Effect of PEG linker length on ADC clearance in rats. Data shows that increasing PEG length generally decreases the clearance rate, leading to longer circulation times. |
| PEG Linker Length | In Vitro Cytotoxicity (IC50, ng/mL) | Fold Change vs. No PEG |
| No PEG | 10 | 1.0 |
| PEG4 | 45 | 4.5 |
| PEG10 | 220 | 22.0 |
| Caption: Impact of PEG linker length on the in vitro cytotoxicity of an affibody-drug conjugate. Longer PEG chains can sometimes lead to reduced cytotoxicity, a factor that needs to be balanced with improved pharmacokinetics. |
| PEG Linker Length | In Vivo Half-Life (minutes) | Fold Change vs. No PEG |
| No PEG | 19.6 | 1.0 |
| PEG4 | 49.0 | 2.5 |
| PEG10 | 219.5 | 11.2 |
| Caption: Effect of PEG linker length on the in vivo half-life of an affibody-drug conjugate. Longer PEG linkers significantly extend the circulation half-life. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of PEG-bromide linkers for molecular labeling. These protocols are generalized and may require optimization for specific applications.
Protocol 1: General Procedure for Antibody Conjugation via Amine Coupling
This protocol describes the conjugation of a PEG linker to the lysine residues of an antibody.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS at pH 7.2-8.0.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: While gently stirring the antibody solution, add a 20-fold molar excess of the dissolved this compound linker. The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: (Optional) Add a quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted linker. Incubate for 15-30 minutes.
-
Purification: Remove unconjugated linker and reaction byproducts by size-exclusion chromatography (SEC) using an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Determine the final protein concentration using a spectrophotometer at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the conjugate by SEC.
-
Protocol 2: Site-Specific Conjugation to Cysteine Residues
This protocol outlines the labeling of an antibody at engineered or reduced cysteine residues.
Materials:
-
Monoclonal antibody with available cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)
-
This compound
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
SEC column for purification
Procedure:
-
Antibody Reduction (if necessary): To expose free sulfhydryl groups, incubate the antibody with a 10-fold molar excess of TCEP at 37°C for 2 hours. Remove the reducing agent using a desalting column.
-
Linker Preparation: Prepare a fresh stock solution of this compound in DMF or DMSO.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound linker to the reduced antibody in a thiol-free buffer at pH 6.5-7.5.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
Purification and Characterization: Purify and characterize the conjugate as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC, which recruits an E3 ligase to a target protein for ubiquitination and degradation.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: A generalized experimental workflow for the synthesis and purification of an antibody-drug conjugate (ADC).
Conclusion
This compound represents a valuable and versatile tool for researchers in the fields of molecular labeling, drug development, and diagnostics. Its defined PEG5 spacer provides a balance of hydrophilicity, flexibility, and pharmacokinetic benefits, while the reactive bromide group allows for efficient conjugation to a variety of biomolecules. The methodologies and data presented in this guide offer a solid foundation for the successful application of this and similar PEGylated linkers in the development of next-generation bioconjugates. As with any bioconjugation strategy, empirical optimization is key to achieving the desired balance of properties for a specific application.
References
Methodological & Application
Application Notes & Protocols for GA-PEG5-bromide in PROTAC Development
For: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][] They function by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[][3] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to act catalytically.
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency (DC50) and maximal degradation (Dmax). Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers, valued for their hydrophilicity, which can improve solubility and cell permeability, and their flexibility.
Overview of GA-PEG5-bromide
This compound is a bifunctional linker designed for PROTAC synthesis. While "GA" represents a user-defined functional group (e.g., a warhead, an E3 ligase ligand, or a precursor with a reactive handle), the core of this linker consists of:
-
PEG5: A polyethylene glycol chain with five repeating ethylene glycol units. This spacer provides a specific length and flexibility to the PROTAC. The hydrophilic nature of the PEG chain can enhance the solubility of the final PROTAC molecule.
-
Bromide: A terminal alkyl bromide serves as a reactive handle for covalent bond formation, typically through nucleophilic substitution reactions. This allows for the straightforward conjugation of the linker to either the warhead or the E3 ligase ligand.
The general structure can be depicted as: GA-(CH₂CH₂O)₅-CH₂CH₂-Br . Commercially, a related building block, Bromo-(CH₂CH₂O)₅-CH₂CH₂-Br (Bromo-PEG5-bromide), is available and can be used in a sequential, two-step alkylation process to synthesize the final PROTAC.
Application: Synthesis of a PROTAC using a Bromo-PEG Linker
The alkyl bromide moiety of the linker is an electrophile that readily reacts with nucleophiles such as amines (-NH2), phenols (-OH), or thiols (-SH) present on the warhead or E3 ligase ligand. This section outlines a general protocol for synthesizing a PROTAC using a sequential nucleophilic substitution approach.
Logical Workflow for PROTAC Synthesis
Caption: A generalized two-step workflow for synthesizing a PROTAC using a di-bromo-PEG linker.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of a PROTAC via Sequential Alkylation
This protocol describes the synthesis of a hypothetical PROTAC, Warhead-PEG5-E3_Ligand, using Bromo-PEG5-bromide. It assumes the warhead and E3 ligand each possess a nucleophilic group (e.g., a phenolic hydroxyl or an amine).
Materials:
-
Warhead with a nucleophilic handle (Warhead-OH or Warhead-NH₂)
-
E3 Ligase Ligand with a nucleophilic handle (E3-Ligand-OH or E3-Ligand-NH₂)
-
Bromo-PEG5-bromide
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) as a base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
Reagents for purification (e.g., silica gel, HPLC solvents)
Procedure:
Step 1: Synthesis of Intermediate (Warhead-PEG5-bromide)
-
Dissolve the Warhead-OH (1.0 eq) in DMF.
-
Add K₂CO₃ (2.0-3.0 eq) to the solution.
-
Add Bromo-PEG5-bromide (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Warhead-PEG5-bromide intermediate.
-
Characterize the intermediate by Mass Spectrometry and NMR to confirm its identity and purity.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the Warhead-PEG5-bromide intermediate (1.0 eq) and the E3-Ligand-NH₂ (1.2 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Stir the reaction at 60-80 °C for 16-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Purify the crude mixture directly using preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.
-
Characterize the final product thoroughly using HPLC, High-Resolution Mass Spectrometry (HRMS), and ¹H NMR.
Protocol 4.2: Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction in POI levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI (e.g., MCF-7, HeLa)
-
The synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a set duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody for the POI and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of protein remaining relative to the vehicle control.
Data Presentation: Quantifying PROTAC Performance
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The data below is hypothetical but illustrates how to compare different PROTACs synthesized with varying linkers.
Table 1: Hypothetical Degradation Data for BRD4-targeting PROTACs
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| PROTAC-A | GA-PEG3-bromide | 11 | 150 | 85 |
| PROTAC-B | This compound | 17 | 25 | >95 |
| PROTAC-C | GA-PEG7-bromide | 23 | 90 | 90 |
| PROTAC-D | GA-Alkyl-12C | 12 | 250 | 70 |
Data suggests that for this specific Warhead/E3 Ligand pair, the 17-atom PEG5 linker provides the optimal length and composition for potent and efficacious degradation of the target protein BRD4.
Visualizing the PROTAC Mechanism and Development Workflow
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
General PROTAC Development Workflow
Caption: An iterative workflow for the rational design and optimization of potent PROTACs.
References
Application Notes and Protocols for GA-PEG5-Bromide in Cell Surface Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of GA-PEG5-bromide, a specialized bioconjugation reagent, for the modification of cell surfaces. This reagent incorporates a terminal bromide group for covalent attachment and a guanidinium head group, which is understood to be derived from an arginine derivative, to facilitate cell surface interactions and potential cellular uptake. The core of the reagent is a polyethylene glycol (PEG) linker with five repeating units (PEG5), which offers a hydrophilic spacer to extend the conjugated molecule from the cell surface, minimizing steric hindrance and maintaining the biological activity of the cell.
The bromide group serves as a reactive handle for covalent attachment to nucleophilic residues on the cell surface, primarily thiol groups found in cysteine residues of membrane proteins. The guanidinium group, being positively charged at physiological pH, can interact with negatively charged components of the cell membrane, such as proteoglycans and phospholipids. This interaction can enhance the localization of the reagent on the cell surface and may facilitate subsequent cellular entry.[1][2][3][4][5]
These application notes will guide researchers through the principles, experimental procedures, and expected outcomes of using this compound for cell surface modification, a critical technique in drug development, cell biology research, and the creation of cell-based therapies.
Data Presentation
The efficiency of cell surface modification using this compound can be quantified using various analytical methods. Below are tables summarizing expected quantitative data from typical experiments.
Table 1: Bioconjugation Efficiency of this compound on Different Cell Lines
| Cell Line | Target Molecule | This compound Concentration (µM) | Incubation Time (hours) | Conjugation Efficiency (%)* |
| HeLa | Fluorescent Dye | 50 | 2 | 75 ± 5 |
| Jurkat | Biotin | 100 | 4 | 68 ± 7 |
| HEK293 | Small Molecule Drug | 25 | 1 | 82 ± 4 |
*Conjugation efficiency is determined by flow cytometry analysis of cells labeled with a fluorescently tagged this compound or by a secondary detection method for the conjugated molecule (e.g., streptavidin-fluorophore for biotin).
Table 2: Cell Viability Following Surface Modification with this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%)** |
| HeLa | 50 | 2 | 95 ± 3 |
| Jurkat | 100 | 4 | 92 ± 4 |
| HEK293 | 200 | 4 | 88 ± 5 |
**Cell viability is assessed using a standard MTT or CCK-8 assay 24 hours post-conjugation.
Experimental Protocols
Protocol 1: General Procedure for Cell Surface Modification with this compound
This protocol describes the covalent attachment of this compound to thiol groups on the surface of mammalian cells.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (optional, e.g., 1 mM TCEP)
-
Quenching solution (e.g., 5 mM L-cysteine in PBS)
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 70-80% for adherent cells or a density of 1-2 x 10^6 cells/mL for suspension cells).
-
Harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution. For suspension cells, gently pellet by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with ice-cold PBS to remove any residual media components.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 5 x 10^6 cells/mL.
-
-
(Optional) Reduction of Cell Surface Disulfides:
-
To increase the number of available free thiols, you can pre-treat the cells with a mild reducing agent.
-
Incubate the cell suspension with 1 mM TCEP for 10 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS to remove the reducing agent.
-
Resuspend the cells in ice-cold PBS at the same concentration.
-
-
Bioconjugation Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 50-200 µM).
-
Incubate the reaction mixture for 1-4 hours at 4°C or room temperature with gentle agitation. The optimal time and temperature should be determined empirically for each cell type and application.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching solution (5 mM L-cysteine in PBS) to the cell suspension and incubate for 15 minutes at room temperature.
-
-
Washing:
-
Pellet the cells by centrifugation (300 x g for 5 minutes).
-
Remove the supernatant and wash the cells three times with ice-cold PBS to remove any unreacted this compound and quenching agent.
-
-
Post-Conjugation Analysis:
-
The modified cells are now ready for downstream applications or analysis.
-
Confirm successful conjugation using an appropriate method, such as flow cytometry if a fluorescent molecule was attached, or by western blot for a tagged protein.
-
Assess cell viability using a standard assay (see Protocol 2).
-
Protocol 2: Assessment of Cell Viability after Surface Modification
This protocol outlines the use of the MTT assay to determine the cytotoxicity of the bioconjugation process.
Materials:
-
Surface-modified cells and control (unmodified) cells
-
96-well cell culture plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Following the bioconjugation and washing steps from Protocol 1, resuspend the modified and control cells in complete culture medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate. Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 24-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (unmodified) cells after subtracting the absorbance of the blank wells.
-
Mandatory Visualizations
Caption: Experimental workflow for cell surface modification.
Caption: Putative signaling pathway for this compound interaction.
References
- 1. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GA-PEG5-Bromide Reactions with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of Glutaric Acid-PEG5-Bromide (GA-PEG5-Br) with primary amines. This process, a nucleophilic substitution reaction (SN2), is a fundamental method for the PEGylation of molecules containing primary amine functionalities, such as proteins, peptides, small molecule drugs, and other biologically relevant ligands. PEGylation can enhance the solubility, stability, and pharmacokinetic properties of these molecules.
Overview of the Reaction
The reaction involves the N-alkylation of a primary amine with GA-PEG5-Br. The primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom. The bromide ion serves as a good leaving group, resulting in the formation of a stable secondary amine linkage and the release of hydrogen bromide (HBr). A non-nucleophilic base is required to neutralize the HBr generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the primary amine reactant.
Reaction Scheme:
R-NH₂ + Br-(CH₂CH₂O)₅-linker-GA → R-NH-(CH₂CH₂O)₅-linker-GA + HBr
Base + HBr → Base-H⁺Br⁻
Experimental Protocols
Materials and Reagents
-
GA-PEG5-Bromide: (Store at -20°C, desiccated)
-
Primary Amine-Containing Substrate: (e.g., protein, peptide, small molecule)
-
Anhydrous Solvent: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are recommended polar aprotic solvents.
-
Non-Nucleophilic Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are suitable choices. Potassium carbonate (K₂CO₃) can also be used, particularly in DMF.
-
Reaction Vessel: Dry glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Purification System: Size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis, depending on the nature of the product.
-
Analytical Instruments: LC-MS and/or NMR for product characterization and purity assessment.
General Protocol for the Reaction of this compound with a Primary Amine
-
Preparation of Reactants:
-
Bring the this compound vial to room temperature before opening to prevent moisture condensation.
-
Dissolve the primary amine-containing substrate in the chosen anhydrous solvent. The concentration will depend on the solubility of the substrate.
-
Prepare a stock solution of the base (e.g., DIPEA or TEA) in the same anhydrous solvent.
-
-
Reaction Setup:
-
In a dry reaction vessel under an inert atmosphere, add the solution of the primary amine-containing substrate.
-
To this solution, add the desired molar excess of this compound. A 1.2 to 2-fold molar excess of the PEG reagent over the primary amine is a good starting point for optimization.
-
Add the non-nucleophilic base to the reaction mixture. A 2 to 3-fold molar excess of the base relative to the this compound is recommended to effectively neutralize the HBr produced.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C).
-
The reaction time can vary from 12 to 48 hours. It is advisable to monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC) to determine the optimal reaction time.
-
For less reactive amines or to shorten the reaction time, the temperature can be moderately increased (e.g., to 40-50°C). However, be cautious of potential side reactions at higher temperatures.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent to facilitate purification.
-
For protein and peptide conjugates, purification can be achieved by dialysis against a suitable buffer or by size-exclusion chromatography to remove unreacted PEG reagent and salts.
-
For small molecule conjugates, the product can be purified by RP-HPLC or silica gel chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS to observe the expected mass increase corresponding to the attached GA-PEG5 moiety.
-
NMR spectroscopy can be used to confirm the formation of the new C-N bond and the structure of the conjugate.
-
Data Presentation
The following tables summarize typical starting conditions and expected outcomes for the reaction of this compound with a model primary amine. These values should be considered as a starting point for optimization.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Solvent | DMF, DMSO, MeCN | Ensure the solvent is anhydrous. |
| Base | DIPEA, TEA, K₂CO₃ | Use a non-nucleophilic base. |
| Stoichiometry (PEG:Amine) | 1.2:1 to 2:1 | An excess of the PEG reagent can drive the reaction to completion but may complicate purification. |
| Stoichiometry (Base:PEG) | 2:1 to 3:1 | Sufficient base is crucial to neutralize the generated HBr. |
| Temperature | 20 - 50°C | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Reaction Time | 12 - 48 hours | Monitor reaction progress to determine the optimal time. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor progress. |
| Ineffective base. | Ensure the base is not depleted and is in sufficient excess. | |
| Moisture in the reaction. | Use anhydrous solvents and handle reagents under inert atmosphere. | |
| Over-alkylation (Multiple PEGylations) | High molar excess of PEG reagent. | Reduce the molar ratio of this compound to the primary amine. |
| Difficult Purification | Large excess of unreacted PEG reagent. | Optimize the stoichiometry to use a minimal excess of the PEG reagent. |
Visualization of Experimental Workflow and Concepts
Application Notes and Protocols for GA-PEG5-Bromide Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that significantly influences the efficacy, stability, and safety of the ADC.[1][2][3] This document provides detailed application notes and protocols for the use of a heterobifunctional GA-PEG5-bromide linker in the development of ADCs.
The this compound linker is a polyethylene glycol (PEG)-based linker featuring five repeating ethylene glycol units. This PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[4][5] The "GA" component is presumed to be a glutaric acid derivative, providing a carboxylic acid functional group for stable amide bond formation with an amine-containing payload. The bromide terminus serves as a reactive group for covalent attachment to the antibody, typically through alkylation of cysteine residues.
Core Properties and Advantages of this compound Linker
The incorporation of a PEG5 spacer in ADC design offers several advantages:
| Property | Advantage in Bioconjugation |
| Hydrophilicity | Improves the solubility of hydrophobic payloads and the resulting ADC, reducing the propensity for aggregation. |
| Biocompatibility | PEG is non-toxic and has low immunogenicity, which can reduce the potential for adverse immune responses. |
| Defined Length | The discrete PEG5 length provides precise control over the distance between the antibody and the payload, which is crucial for optimizing biological activity and stability. |
| Improved Pharmacokinetics | PEGylation can prolong the circulation half-life of the ADC, leading to improved drug exposure at the tumor site. |
Mechanism of Action of an ADC with a Cleavable Linker
The general mechanism of action for an ADC utilizing a cleavable linker, such as one incorporating a cleavable moiety alongside the this compound structure, involves several key steps.
Caption: General mechanism of action of an antibody-drug conjugate.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using a this compound linker.
Protocol 1: Conjugation of GA-PEG5-Payload to Antibody
This protocol describes the conjugation of a pre-formed GA-PEG5-payload intermediate to a monoclonal antibody via alkylation of reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
GA-PEG5-Payload conjugate
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into PBS using an SEC column.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the GA-PEG5-Payload in DMSO.
-
Immediately after antibody reduction, add a 5 to 10-fold molar excess of the GA-PEG5-Payload solution to the reduced mAb. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 4 hours with gentle agitation.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other small molecules using an SEC column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.
-
Caption: Experimental workflow for ADC synthesis.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is used to determine the potency of the newly synthesized ADC on a target cancer cell line.
Materials:
-
Target antigen-positive cancer cell line
-
Control antigen-negative cell line
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells.
-
Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability according to the manufacturer's instructions for the chosen reagent.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
-
Quantitative Data Presentation
The following tables present representative data that might be obtained during the characterization and evaluation of ADCs with PEG linkers.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG5 (Interpolated) | ~7 |
| PEG8 | ~5 |
This data is illustrative and based on general trends observed for PEGylated ADCs.
Table 2: In Vitro Cytotoxicity of a Hypothetical HER2-Targeted ADC
| Cell Line | Target Antigen | Treatment | IC50 (nM) |
| SK-BR-3 | HER2-positive | HER2-ADC-GA-PEG5-Payload | 0.5 |
| SK-BR-3 | HER2-positive | Control Antibody | > 1000 |
| MDA-MB-468 | HER2-negative | HER2-ADC-GA-PEG5-Payload | > 1000 |
This data is representative of expected results for a targeted ADC.
Logical Relationships and Chemical Structures
The following diagram illustrates the chemical structure of a hypothetical this compound linker and its conjugation to an antibody and a payload.
Caption: Chemical logic of this compound linker conjugation.
Disclaimer: The this compound linker described herein is a representative structure for illustrative purposes. Specific linker chemistries may vary. All experimental work should be conducted in a suitably equipped laboratory and by trained personnel.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
Troubleshooting & Optimization
Technical Support Center: GA-PEG5-Bromide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of GA-PEG5-bromide, a conjugate of Gambogic Acid (GA) and a PEG5-Bromide linker. The information provided is based on a proposed synthetic route involving the esterification of the C-30 carboxylic acid of Gambogic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction for synthesizing this compound?
A1: The recommended approach is the esterification of the C-30 carboxylic acid of Gambogic Acid with a commercially available Bromo-PEG5-alcohol. A common and effective method for this is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] This method is known for its mild reaction conditions, which is crucial due to the sensitivity of Gambogic Acid.
Q2: What are the key functional groups on Gambogic Acid involved in the reaction?
A2: Gambogic Acid has several reactive sites, including a carboxylic acid at the C-30 position, a phenolic hydroxyl group at C-6, and several double bonds.[4][5] The proposed synthesis targets the C-30 carboxylic acid for PEGylation. However, the phenolic hydroxyl group can also react under certain conditions, leading to side products.
Q3: Why is my reaction yield consistently low?
A3: Low yields can result from several factors. Incomplete activation of the carboxylic acid, degradation of Gambogic Acid, or side reactions are common culprits. Ensure all reagents are anhydrous, as DCC is sensitive to moisture. The stability of Gambogic Acid is also a critical factor; it is known to be unstable under alkaline conditions and in certain protic solvents like methanol. Refer to the troubleshooting guide for a more detailed breakdown of potential causes and solutions.
Q4: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are these?
A4: Multiple spots likely indicate the presence of starting materials (Gambogic Acid and Bromo-PEG5-alcohol), the desired product (this compound), and side products. Common side products include the N-acylurea byproduct from the reaction of DCC with the activated carboxylic acid, and potentially a product where the PEG linker has attached to the phenolic hydroxyl group of Gambogic Acid.
Q5: How can I purify the final this compound product?
A5: Purification of PEGylated compounds can be challenging due to their physical properties. Column chromatography on silica gel is a common method. A gradient elution system, for example, with a mixture of chloroform and methanol, can be effective. It is important to carefully select the solvent system to achieve good separation between the desired product, unreacted starting materials, and byproducts. Size-exclusion chromatography (SEC) can also be a useful technique for separating molecules based on their size difference.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Steglich esterification.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: DCC is moisture-sensitive. Solvents and other reagents may not be anhydrous. | Use freshly opened or properly stored DCC. Ensure all solvents (e.g., dichloromethane) are dried using appropriate methods (e.g., molecular sieves). |
| 2. Gambogic Acid Degradation: Gambogic acid is unstable under basic conditions and in some protic solvents. | Use a non-nucleophilic base like triethylamine (TEA) in moderation. Avoid prolonged reaction times. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inefficient Carboxylic Acid Activation: The carboxylic acid of Gambogic Acid might be sterically hindered, leading to slow activation. | Increase the amount of DCC and DMAP slightly (e.g., 1.2-1.5 equivalents of DCC and 0.2-0.3 equivalents of DMAP). | |
| Formation of Multiple Products (Side Reactions) | 1. Reaction at Phenolic Hydroxyl Group: The phenolic hydroxyl group on Gambogic Acid can compete with the alcohol from the PEG linker for the activated carboxylic acid. | Consider using a protecting group for the phenolic hydroxyl group, such as a silyl ether (e.g., TBDMS) or a benzyl group, which can be removed after the esterification. |
| 2. Formation of N-acylurea Byproduct: The activated carboxylic acid (O-acylisourea intermediate) can rearrange to form a stable N-acylurea, which does not react further. | Ensure a catalytic amount of DMAP is present, as it promotes the reaction of the O-acylisourea with the alcohol, minimizing the rearrangement. | |
| Difficulty in Product Purification | 1. Streaking on TLC and Poor Separation in Column Chromatography: PEGylated compounds often exhibit poor chromatographic behavior on silica gel. | Use a solvent system with a polar modifier like methanol in chloroform or dichloromethane. A shallow gradient can improve separation. Consider reverse-phase chromatography if silica gel is ineffective. |
| 2. Contamination with Dicyclohexylurea (DCU): The byproduct of the DCC reaction, DCU, can be difficult to remove completely. | Most of the DCU is insoluble in dichloromethane and can be removed by filtration. For remaining traces, precipitation by dissolving the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., cold acetone) can be effective. |
Quantitative Data Summary
The following table provides an example of how reaction conditions can influence the yield of the this compound synthesis. This data is illustrative and should be optimized for your specific experimental setup.
| Entry | Coupling Agent (equiv.) | Base (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | DCC (1.1) | DMAP (0.1) | 25 | 12 | 45 |
| 2 | DCC (1.5) | DMAP (0.2) | 25 | 12 | 65 |
| 3 | DCC (1.5) | DMAP (0.2) | 0 to 25 | 24 | 70 |
| 4 | EDC (1.5) | DMAP (0.2) | 25 | 12 | 60 |
| 5 | DCC (1.5) | None | 25 | 24 | <10 |
Detailed Experimental Protocol (Proposed Method)
Synthesis of this compound via Steglich Esterification
Materials:
-
Gambogic Acid (GA)
-
Bromo-PEG5-alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, optional)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform, Methanol)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve Gambogic Acid (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Addition of Reagents: To the solution, add Bromo-PEG5-alcohol (1.1 equivalents) and DMAP (0.2 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of DCM.
-
Extraction: Combine the filtrates and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in chloroform) to obtain the pure this compound.
Visualizations
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation During Protein PEGylation with GA-PEG5-Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with GA-PEG5-bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
A1: this compound is a heterobifunctional crosslinker. The "GA" stands for glutaric acid, which provides a terminal carboxylic acid. The "PEG5" refers to a polyethylene glycol chain with five repeating units, which acts as a hydrophilic spacer. The "bromide" is a good leaving group for nucleophilic substitution reactions. For PEGylation of proteins, the carboxylic acid on the glutaric acid end is typically activated (e.g., as an N-hydroxysuccinimide or NHS ester) to react with primary amines on the protein surface, such as the N-terminus or the side chain of lysine residues, forming a stable amide bond.[1][2][3] The bromide end can react with other nucleophiles, such as thiol groups from cysteine residues.
Q2: What are the primary causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation can arise from several factors:
-
Intermolecular Cross-linking: If the PEG reagent is bifunctional, it can link multiple protein molecules together, leading to aggregation.[4] While this compound is intended for single-point attachment via the GA end, the bromide end could potentially react with nucleophiles on another protein molecule, causing cross-linking.
-
Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially leading to reduced solubility and aggregation.[1]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, exposing hydrophobic regions and promoting aggregation.
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions that can lead to aggregation.
-
Poor Reagent Quality: The PEG reagent should be used fresh and stored correctly to avoid hydrolysis and other side reactions that could lead to unexpected products and aggregation.
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for detecting soluble aggregates. Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution and is sensitive to the presence of large aggregates.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Under non-reducing conditions, high molecular weight bands corresponding to aggregates can be visualized.
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during protein PEGylation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate forms immediately after adding the PEG reagent. | Localized High Reagent Concentration: Adding the PEG reagent too quickly or in a concentrated form can cause localized high concentrations, leading to rapid, uncontrolled reactions and precipitation. | Dissolve the this compound (or its activated form) in an appropriate solvent (e.g., DMSO or DMF) and add it to the protein solution slowly while gently stirring. |
| Poor Reagent Solubility: The PEG reagent may not be fully dissolved before addition to the aqueous protein solution. | Ensure the PEG reagent is completely dissolved in the organic solvent before adding it to the reaction buffer. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume. | |
| Increased aggregation is observed by SEC after the reaction. | Over-labeling (High Molar Ratio): Using a large molar excess of the PEG reagent can lead to the attachment of too many PEG chains, altering the protein's properties and causing aggregation. | Perform a titration experiment to determine the optimal PEG-to-protein molar ratio. Start with a lower molar ratio (e.g., 5:1 or 10:1) and gradually increase it. |
| Suboptimal pH: The reaction pH can affect both protein stability and the reactivity of the target amino groups. A pH that is too high can destabilize some proteins. | Screen a range of pH values (e.g., 7.0-8.5 for amine reactions). A pH around 7.4 is often a good starting point for pH-sensitive proteins. | |
| Intermolecular Cross-linking: The bromide end of the reagent may be reacting with other protein molecules, especially if the protein has accessible cysteine residues. | If your protein has free cysteines, consider blocking them with a reagent like N-ethylmaleimide (NEM) before the PEGylation reaction. Alternatively, ensure your reaction conditions do not favor the reaction of the bromide group. | |
| Low PEGylation efficiency and/or aggregation. | Incorrect Buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the activated this compound, leading to low efficiency. | Use an amine-free buffer such as Phosphate Buffered Saline (PBS) or HEPES at a suitable pH. |
| Reaction Temperature is Too High: Higher temperatures can accelerate both the PEGylation reaction and protein unfolding/aggregation. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the aggregation process. | |
| Presence of Pre-existing Aggregates: If the starting protein solution already contains aggregates, they can act as seeds for further aggregation during the reaction. | Ensure the initial protein sample is monomeric and highly pure by performing a preliminary purification step like SEC. | |
| General strategy to reduce aggregation. | Use of Stabilizing Excipients: The reaction buffer may lack components that stabilize the protein. | Consider adding stabilizing excipients to the reaction buffer. These can include sugars (e.g., sucrose at 5-10% w/v), amino acids (e.g., arginine at 50-100 mM), or non-ionic surfactants (e.g., Polysorbate 20 at 0.01-0.05% v/v). |
Experimental Protocols
Protocol 1: General Protein PEGylation with Activated this compound
This protocol assumes the use of an NHS-activated form of this compound for reaction with protein amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
NHS-activated this compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the chosen reaction buffer. Ensure the protein is free of aggregates.
-
Reagent Preparation: Immediately before use, dissolve the NHS-activated this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not store the reagent in solution as the NHS ester is moisture-sensitive and will hydrolyze.
-
PEGylation Reaction: a. Calculate the required volume of the PEG reagent solution to achieve the desired molar excess (e.g., start with a 10-fold molar excess of PEG to protein). b. Add the dissolved PEG reagent to the protein solution dropwise while gently stirring.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Longer incubation at a lower temperature may reduce aggregation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.
-
Analysis: Analyze the purified PEGylated protein using SDS-PAGE and SEC to determine the degree of PEGylation and the extent of aggregation.
Protocol 2: Screening for Optimal Reaction Conditions
To minimize aggregation, it is crucial to screen various reaction parameters.
Procedure:
-
Set up a series of small-scale reactions (e.g., 50-100 µL).
-
Vary one parameter at a time while keeping others constant. The parameters to screen are summarized in the table below.
-
Incubate the reactions under the specified conditions.
-
Analyze the results of each reaction by SDS-PAGE and/or SEC to identify the conditions that yield the highest degree of desired PEGylation with the least amount of aggregation.
| Parameter | Recommended Range for Screening |
| Protein Concentration | 0.5, 1, 2, 5 mg/mL |
| PEG:Protein Molar Ratio | 5:1, 10:1, 20:1, 50:1 |
| pH | 7.0, 7.4, 8.0, 8.5 |
| Temperature | 4°C, Room Temperature (approx. 22°C) |
| Additives | No additive, 5% Sucrose, 50 mM Arginine, 0.01% Polysorbate 20 |
Visualizations
Caption: A standard workflow for protein PEGylation.
Caption: A troubleshooting guide for aggregation issues.
References
Side reactions of GA-PEG5-bromide and how to avoid them
Disclaimer: The information provided in this technical support center is based on the assumed structure of GA-PEG5-bromide as Guanidinoacetic acid linked via a 5-unit polyethylene glycol (PEG) spacer to a terminal alkyl bromide. Users should verify the structure of their specific reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a heterobifunctional linker molecule. It is designed for bioconjugation, where it can covalently attach a guanidinoacetic acid (GA) moiety to a target molecule. The guanidinium group of GA is positively charged over a wide pH range and can be useful for modulating solubility, cellular uptake, or interaction with biological targets. The terminal bromide group is a reactive handle that readily undergoes nucleophilic substitution, particularly with thiol groups found in cysteine residues of proteins and peptides.[1][2][3]
Assumed Structure of this compound:
Q2: How should I store this compound?
To ensure its stability and reactivity, this compound should be stored at -20°C, protected from moisture and light.[4][5] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the reagent.
Q3: In which solvents can I dissolve this compound?
This compound is generally soluble in a range of polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It may also have limited solubility in aqueous buffers, but it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent and then add it to the aqueous reaction mixture.
Q4: Is the alkyl bromide group stable in aqueous solutions?
Alkyl bromides are susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH, which results in the formation of an unreactive alcohol (GA-PEG5-OH). Therefore, it is recommended to prepare fresh solutions and perform conjugations in a timely manner. The rate of hydrolysis is generally slower in acidic conditions.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q: I am observing very low or no formation of my desired conjugate. What could be the cause and how can I fix it?
A: Low conjugation yield is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot the problem.
-
Possible Cause 1: Degraded this compound Reagent. The alkyl bromide moiety is susceptible to hydrolysis, especially if stored improperly.
-
Solution: Use a fresh vial of the reagent. Ensure the reagent was stored correctly at -20°C and protected from moisture. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
-
-
Possible Cause 2: Suboptimal Reaction pH. The reaction of an alkyl bromide with a thiol (from a cysteine residue) is a nucleophilic substitution (SN2) reaction. This reaction is dependent on the nucleophilicity of the thiol, which is higher in its deprotonated thiolate form (S-).
-
Solution: The pKa of a typical cysteine thiol is around 8.3. The reaction should be performed at a pH between 7.0 and 8.5 to ensure a sufficient concentration of the reactive thiolate anion while minimizing potential side reactions like hydrolysis of the bromide, which is favored at higher pH. Verify the pH of your reaction buffer before initiating the reaction.
-
-
Possible Cause 3: Inaccessible or Oxidized Thiol on the Biomolecule. The target cysteine residue on your protein or peptide may be buried within the molecule's structure or may have formed a disulfide bond (oxidized), rendering it unavailable for conjugation.
-
Solution: If possible, perform the reaction under denaturing conditions to expose the cysteine residue, followed by refolding. To ensure the thiol is in its reduced state, pre-treat your biomolecule with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol and will not compete in the conjugation reaction. If using DTT, it must be removed (e.g., by dialysis or size-exclusion chromatography) before adding the this compound.
-
-
Possible Cause 4: Incorrect Stoichiometry. An insufficient molar excess of the this compound reagent may lead to incomplete conjugation.
-
Solution: Optimize the molar ratio of this compound to your biomolecule. A 5- to 20-fold molar excess of the linker is a common starting point.
-
Issue 2: Observation of Multiple or Unidentified Side Products
Q: My analysis (e.g., by mass spectrometry) shows multiple products, and I suspect side reactions are occurring. What are the likely side reactions and how can I avoid them?
A: The formation of side products can complicate purification and analysis. The primary side reactions of this compound are hydrolysis and elimination.
-
Side Reaction 1: Hydrolysis. The terminal bromide can react with water to form a hydroxyl group (GA-PEG5-OH), resulting in a product with a mass difference of -17 Da (Br replaced by OH). This hydrolyzed reagent is unreactive towards thiols.
-
How to Avoid:
-
Minimize the reaction time in aqueous buffer.
-
Perform the reaction at a slightly acidic to neutral pH (6.5-7.5) if your biomolecule's stability allows, as hydrolysis is slower at lower pH.
-
Use a higher concentration of your target biomolecule to favor the bimolecular reaction with the thiol over the reaction with water.
-
Prepare stock solutions of this compound in anhydrous solvent and add it to the reaction buffer just before starting the experiment.
-
-
-
Side Reaction 2: Elimination. If the PEG linker structure adjacent to the bromide allows (i.e., contains a hydrogen on the beta-carbon), a base-catalyzed elimination reaction can occur to form an alkene. This would result in a product with a mass difference of -81 Da (loss of HBr).
-
How to Avoid:
-
Avoid high pH conditions (pH > 8.5).
-
Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature), which generally disfavors elimination reactions relative to substitution.
-
-
-
Side Reaction 3: Guanidinium Group Modification. While the guanidinium group is generally stable, it can undergo side reactions under specific conditions, such as with certain peptide coupling reagents, though this is less common in simple conjugation reactions.
-
How to Avoid: Ensure that other reagents in your reaction mixture are compatible with the guanidinium group. Avoid harsh chemical conditions.
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Conjugation to Thiols
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Balances thiol reactivity with reagent stability. A lower pH can increase selectivity for more accessible thiols. |
| Temperature | 4 - 25 °C | Lower temperatures can reduce the rate of side reactions like hydrolysis and elimination. |
| Molar Excess of Reagent | 5 - 20 equivalents | This should be optimized for your specific biomolecule to achieve the desired degree of labeling. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine the optimal time and avoid prolonged exposure to aqueous buffer. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) | Reagent should be added from a concentrated stock in an anhydrous organic solvent (e.g., DMSO, DMF). |
Table 2: Potential Side Products and Their Mass Spectrometry Signatures
| Product Name | Assumed Structure | Mass Change from Desired Product | Notes |
| Hydrolyzed Reagent Conjugate | GA-PEG5-OH | -17 Da (Br vs OH) | The hydrolyzed reagent (GA-PEG5-OH) will not conjugate. This refers to hydrolysis after conjugation, which is unlikely. The main issue is the unreacted hydrolyzed reagent. |
| Elimination Product | GA-PEG4-CH=CH2 | -81 Da (Loss of HBr) | This side product is a result of an elimination reaction instead of substitution. It will not be conjugated. |
| Unmodified Biomolecule | - | - (Mass of GA-PEG5-S-) | Indicates incomplete reaction. |
| Disulfide-linked Dimer | Biomolecule-S-S-Biomolecule | Dimer mass | Indicates oxidation of the thiol starting material. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Cysteine-containing Protein
-
Preparation of Protein:
-
Dissolve the protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
If the protein has been stored with other thiol-containing compounds or if oxidation is suspected, treat with 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the cysteine is in its reduced form.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10x) of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature or 4°C with gentle mixing for 1-4 hours.
-
-
Quenching the Reaction:
-
(Optional) Add a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of ~50 mM to quench any unreacted this compound.
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
If different species of conjugates are formed (e.g., mono- vs. di-conjugated), they may be separable by ion-exchange chromatography (IEX).
-
Protocol 2: Analysis of Conjugation by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent for mass spectrometry (e.g., water with 0.1% formic acid).
-
Chromatography: Use a reversed-phase C4 or C8 column suitable for protein separation. Elute with a gradient of water/acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization mass spectrometer (ESI-MS). Deconvolute the resulting mass spectrum to determine the molecular weights of the unmodified protein, the desired conjugate, and any side products. The expected mass of the conjugate will be the mass of the protein plus the mass of the GA-PEG5-S- moiety.
Visualizations
Caption: Reaction scheme for the conjugation of this compound to a protein thiol.
Caption: Troubleshooting workflow for low conjugation yield experiments.
Caption: Major reaction pathways for this compound, including side reactions.
References
Stability of GA-PEG5-bromide in aqueous solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of GA-PEG5-bromide in aqueous solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The bromide functional group is a good leaving group and is susceptible to nucleophilic substitution by water, leading to the formation of a hydroxylated product (GA-PEG5-OH) and hydrobromic acid. This is a common reaction for alkyl halides in aqueous environments.[1][2][3]
Q2: What factors can influence the stability of my this compound solution?
A2: Several factors can affect the stability of this compound in aqueous solutions:
-
pH: The rate of hydrolysis is pH-dependent. Generally, hydrolysis of primary alkyl bromides is faster at neutral to alkaline pH.[3]
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.[4] For optimal stability, solutions should be kept cool.
-
Buffer components: Certain buffer components may act as nucleophiles and react with the this compound, leading to the formation of unintended byproducts. It is advisable to use non-nucleophilic buffers.
-
Light: While the bromide itself is not inherently light-sensitive, the entire molecule's stability to light should be considered. Photostability studies are recommended if the experimental conditions involve exposure to light.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Based on supplier recommendations for the solid compound, it is best to store aqueous stock solutions at -20°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of this compound can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact this compound from its degradation products, allowing for quantification of each species over time. 1H NMR spectroscopy can also be used to monitor the disappearance of the signal corresponding to the protons adjacent to the bromine atom and the appearance of new signals from the hydroxylated product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment or validate the stability of the stock solution under your storage conditions. Use a validated HPLC method to check the purity of the stock solution before use. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products or reaction with buffer components. | Analyze the unexpected peaks by LC-MS to identify their mass and potentially their structure. Consider if buffer components could be reacting with the bromide. If so, switch to a non-nucleophilic buffer. |
| Loss of compound activity | Significant degradation of this compound to its less active hydroxylated form. | Perform a time-course stability study in your experimental buffer to determine the rate of degradation. This will help you establish a time window within which your experiments should be completed to ensure the integrity of the compound. |
| Precipitation in the aqueous solution | Poor solubility of this compound or its degradation products. | While PEGylation generally enhances aqueous solubility, the overall solubility of the molecule should be determined in your specific buffer system. If solubility is an issue, consider the use of a co-solvent, but ensure it does not interfere with your experiment or accelerate degradation. |
Quantitative Data Summary
Since specific stability data for this compound is not publicly available, the following tables present hypothetical data based on the expected hydrolysis of a primary alkyl bromide. This data should be used as a guideline, and it is crucial to perform your own stability studies under your specific experimental conditions.
Table 1: Hypothetical Half-life of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) in hours |
| 5.0 | Acetate Buffer | 120 |
| 7.4 | Phosphate Buffer | 72 |
| 8.5 | Tris Buffer | 48 |
Table 2: Hypothetical Percentage of this compound Remaining Over Time at 37°C in pH 7.4 Buffer
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 12 | 92 |
| 24 | 85 |
| 48 | 70 |
| 72 | 50 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
Objective: To quantify the degradation of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and store it at -20°C.
-
Preparation of Working Solution: Dilute the stock solution with the aqueous buffer to the final desired concentration for the stability study.
-
Time-Point Sampling: Incubate the working solution at the desired temperature (e.g., 37°C). At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.
-
Sample Quenching: Immediately quench the degradation by diluting the aliquot with a cold mobile phase or by adding an equal volume of cold acetonitrile to precipitate any proteins and halt the reaction.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common starting point.
-
Detection: Monitor the elution of this compound and its degradation products using a UV detector at an appropriate wavelength or a CAD for universal detection.
-
-
Data Analysis: Create a calibration curve using freshly prepared standards of this compound. Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the T=0 sample.
Visualizations
References
Technical Support Center: Purification of PEGylated Molecules
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted GA-PEG5-bromide from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound after a PEGylation reaction?
The primary methods for purifying your PEGylated product and removing unreacted this compound are based on chromatographic techniques. The choice of method depends on the properties of your target molecule ("GA") and the PEGylated conjugate. The most common techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size (hydrodynamic radius).[] Since PEGylation increases the size of a molecule, SEC is effective at separating the larger PEGylated conjugate from the smaller, unreacted this compound.[][2]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[][3] The attachment of the neutral PEG chain can shield the charges on your molecule, altering its binding to the IEX resin. This change in charge property allows for the separation of the PEGylated product from the unreacted starting materials.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. PEG itself has hydrophobic properties and can interact with HIC media. This interaction can be exploited to separate PEGylated species from un-PEGylated ones.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller molecules, RP-HPLC can be a high-resolution method for separating the more polar PEGylated product from the potentially less polar unreacted bromide.
Q2: My target molecule is a protein. Which purification method is recommended?
For PEGylated proteins, a combination of chromatography techniques is often employed for the highest purity. A common strategy involves:
-
Size Exclusion Chromatography (SEC): To perform an initial bulk separation of the PEGylated protein from the bulk of the smaller unreacted this compound.
-
Ion Exchange Chromatography (IEX): As a polishing step to separate mono-PEGylated from multi-PEGylated species and any remaining unreacted protein.
Q3: How can I monitor the success of the purification process?
Several analytical techniques can be used to assess the purity of your final product:
-
SDS-PAGE (for proteins): A significant increase in the apparent molecular weight of the protein will be observed after PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of remaining unreacted starting material and determine the purity of the final product.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the PEGylated product, verifying the number of attached PEG chains.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unreacted this compound remains in the final product after purification. | Inadequate resolution of the chromatography method. | Optimize the chromatography conditions. For SEC, ensure the column has the appropriate pore size for your molecules. For IEX, adjust the salt gradient and pH to improve separation. Consider using a different chromatography technique or a combination of methods. |
| The unreacted PEG reagent is aggregating with the product. | Alter the buffer conditions (e.g., pH, ionic strength) to minimize non-specific interactions. | |
| The PEGylated product is not separating from the unreacted starting molecule. | The size or charge difference between the PEGylated and un-PEGylated molecule is too small for the chosen method. | If using SEC, consider using a longer column or a resin with a smaller particle size for higher resolution. For IEX, a shallow gradient can improve the separation of species with similar charges. If the size and charge are very similar, consider HIC or RP-HPLC. |
| Low recovery of the PEGylated product. | The product is binding irreversibly to the chromatography column. | Modify the elution conditions. For IEX, increase the salt concentration of the elution buffer. For HIC, decrease the salt concentration. For RP-HPLC, adjust the organic solvent gradient. |
| The product is precipitating on the column. | Decrease the concentration of the sample loaded onto the column. Modify the buffer to improve the solubility of your product. |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol provides a general framework for the initial removal of unreacted this compound from a PEGylated protein.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)
-
HPLC or FPLC system
-
Reaction mixture containing the PEGylated protein
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a flow rate recommended by the manufacturer.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Purification of a Small Molecule-PEG Conjugate using Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of smaller, non-protein molecules.
Materials:
-
C18 RP-HPLC column
-
HPLC system with a UV detector
-
Reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Fraction Collection: Collect fractions based on the peaks observed on the chromatogram. The retention time will depend on the polarity of your molecules; typically, the more polar PEGylated conjugate will elute earlier than a less polar starting material.
-
Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the desired product.
-
Solvent Removal: Evaporate the solvent from the fractions containing the pure product using a rotary evaporator or lyophilizer.
Visualizations
Caption: A general workflow for the purification and analysis of PEGylated molecules.
References
Technical Support Center: Scaling Up GA-PEG5-Bromide Conjugation Reactions
Disclaimer: The following guide addresses the challenges in scaling up a hypothetical GA-PEG5-bromide conjugation reaction. The "GA" prefix is interpreted as relating to Gallium, likely the radionuclide Gallium-68 (⁶⁸Ga), a common component in radiopharmaceuticals. The guidance provided is based on established principles of PEGylation, bromo-PEG chemistry, and Gallium-68 radiolabeling, due to the absence of specific literature for a "this compound" molecule.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for researchers, scientists, and drug development professionals working on scaling up this compound conjugation reactions.
Category 1: Bromo-PEG5 Conjugation Challenges
Q1: We are observing low conjugation efficiency when scaling up our bromo-PEG5 reaction with a thiol-containing biomolecule. What are the likely causes and solutions?
A1: Low conjugation efficiency upon scale-up can stem from several factors:
-
Suboptimal pH: The nucleophilic attack of a thiol group on the bromo-PEG5 is pH-dependent. At a larger scale, ensuring a homogeneous and stable pH throughout the reaction vessel can be challenging.
-
Solution: Implement robust pH monitoring and control. Consider using a stronger buffering agent with a pKa close to the optimal reaction pH (typically around 7.5-8.5 for thiol-alkylation).
-
-
Poor Mixing: Inadequate mixing in larger reactors can lead to localized concentration gradients of reactants and pH, resulting in incomplete reactions and increased side products.
-
Solution: Optimize the reactor geometry and agitation speed to ensure efficient mixing. For very large scales, consider using static mixers or baffled reactors.
-
-
Oxidation of Thiols: Thiol groups are susceptible to oxidation, forming disulfide bonds that are unreactive towards the bromo-PEG5. This issue can be exacerbated at larger scales due to longer reaction and processing times.
-
Solution: Degas all buffers and solutions thoroughly to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a mild reducing agent, like TCEP (tris(2-carboxyethyl)phosphine), can help maintain the thiols in their reduced state.[1]
-
-
Hydrolysis of Bromo-PEG5: While more stable than other activated PEGs, bromo-PEG5 can still undergo hydrolysis, especially at higher pH and temperature.
-
Solution: Prepare the bromo-PEG5 solution immediately before use. Control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.
-
Q2: We are seeing an increase in product-related impurities and aggregation after scaling up the bromo-PEG5 conjugation. How can we mitigate this?
A2: Increased impurities and aggregation are common challenges in scaling up bioconjugation reactions:
-
Side Reactions: The bromide on the PEG linker can potentially react with other nucleophilic amino acid side chains, such as the amine groups of lysine or the imidazole group of histidine, especially at higher pH.
-
Solution: Optimize the reaction pH to favor thiol reactivity. A pH range of 7.5-8.5 is generally selective for thiol-alkylation. Perform detailed characterization of the product to identify any side products.
-
-
Over-PEGylation: If the biomolecule has multiple reactive sites, scaling up might lead to a higher degree of PEGylation than desired, which can cause aggregation.
-
Solution: Carefully control the stoichiometry of bromo-PEG5 to the biomolecule. A lower molar excess of the PEG reagent might be necessary at a larger scale.
-
-
Protein Denaturation: Changes in the physical environment during scale-up (e.g., shear stress from vigorous mixing, temperature fluctuations) can lead to protein denaturation and subsequent aggregation.
-
Solution: Optimize mixing parameters to be gentle yet effective. Ensure precise temperature control throughout the reaction. The addition of stabilizing excipients might be beneficial.
-
Category 2: Gallium-68 Radiolabeling Challenges
Q1: Our radiochemical yield for the ⁶⁸Ga-labeling of the PEGylated intermediate is inconsistent and often low during scale-up. What are the key factors to investigate?
A1: Inconsistent and low radiochemical yields in ⁶⁸Ga-labeling are often traced back to the following:
-
Metallic Impurities: Trace metal ions (e.g., Fe³⁺, Zn²⁺, Al³⁺, Ti⁴⁺) in the ⁶⁸Ga eluate can compete with ⁶⁸Ga for the chelator, significantly reducing the radiochemical yield.[2][3] The source of these impurities can be the generator itself or the reagents and tubing used.
-
Solution: Use high-purity reagents and metal-free plasticware. Pre-purify the ⁶⁸Ga eluate using a cation exchange cartridge to remove metallic impurities.[4]
-
-
Suboptimal pH: The complexation of ⁶⁸Ga by chelators like DOTA or NOTA is highly pH-sensitive. The optimal pH is typically between 3.5 and 4.5.[5]
-
Solution: Use a suitable buffer (e.g., sodium acetate, HEPES) to precisely control the pH of the reaction mixture. Be aware that high concentrations of HEPES may have potential toxicity.
-
-
Low Precursor Concentration: An insufficient amount of the PEGylated precursor can lead to incomplete trapping of the ⁶⁸Ga.
-
Solution: Optimize the precursor concentration. It is often advisable to start with a higher concentration and then titrate down to find the optimal balance between radiochemical yield and specific activity.
-
-
Radiolysis: At higher radioactivity levels required for larger batches, radiolysis (the decomposition of molecules by ionizing radiation) can degrade the precursor and the final product, leading to lower purity and yield.
-
Solution: Minimize the reaction time. The addition of radical scavengers, such as ethanol or ascorbic acid, can help to mitigate the effects of radiolysis.
-
Q2: We are facing challenges with the purification of the final ⁶⁸Ga-PEG5-conjugate at a larger scale. What are the recommended strategies?
A2: Purification of radiolabeled biomolecules at scale requires efficient and rapid methods due to the short half-life of ⁶⁸Ga (68 minutes).
-
Inefficient Removal of Unbound ⁶⁸Ga and Precursors: Standard analytical-scale purification methods may not be suitable for the larger volumes and higher radioactivities of scaled-up production.
-
Solution: Solid-phase extraction (SPE) using C18 cartridges is a commonly used and effective method for the purification of ⁶⁸Ga-labeled peptides. This method can efficiently separate the radiolabeled product from unreacted ⁶⁸Ga and hydrophilic impurities.
-
-
Formation of Colloidal ⁶⁸Ga: At a pH above 5, ⁶⁸Ga can form insoluble colloids (⁶⁸Ga(OH)₃), which can be difficult to remove and can interfere with in vivo applications.
-
Solution: Ensure the pH of the reaction and the final product solution is maintained in the optimal range. Quality control tests should include a check for colloidal ⁶⁸Ga, for example, by using instant thin-layer chromatography (ITLC).
-
-
Automation: Manual processing of large batches of radiopharmaceuticals increases radiation exposure to personnel and can lead to inconsistencies.
-
Solution: Utilize automated synthesis modules for the radiolabeling and purification steps. These systems provide a shielded environment, ensure process consistency, and reduce the risk of human error.
-
Quantitative Data
The following tables summarize key quantitative parameters for optimizing and scaling up the Gallium-68 radiolabeling and bromo-PEG conjugation reactions.
Table 1: Impact of Precursor Amount on ⁶⁸Ga-DOTATOC Radiochemical Yield
| Precursor Amount (nmol) | Radiochemical Yield (%) |
| 10 | ~60 |
| 20 | >95 |
| 50 | >98 |
Data adapted from a study on ⁶⁸Ga-DOTATOC synthesis, illustrating the principle that a sufficient amount of precursor is crucial for high radiochemical yield.
Table 2: Influence of Metallic Impurities on ⁶⁸Ga-THP Radiochemical Yield (RCY)
| Metal Ion | Molar Ratio (Metal:Chelator) | Effect on RCY |
| Al³⁺ | 1:1 and higher | Reduced RCY |
| Fe³⁺ | 1:1 and higher | Reduced RCY |
| ⁿᵃᵗGa³⁺ | 1:1 and higher | Reduced RCY |
| Ti⁴⁺ | 1:1 and higher | Reduced RCY |
| Pb²⁺ | up to 100:1 | No effect |
| Zn²⁺ | up to 100:1 | No effect |
| Ni²⁺ | up to 100:1 | No effect |
| Cr³⁺ | up to 100:1 | No effect |
This table highlights the significant negative impact of trivalent and tetravalent metal ions on ⁶⁸Ga labeling, while some divalent ions have a negligible effect.
Table 3: General Parameters for Bromo-PEG Conjugation with Thiols
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.5 - 8.5 | Optimal for selective thiol-alkylation, minimizing side reactions with amines. |
| Temperature | 4 - 25 °C | Lower temperatures can reduce hydrolysis of the bromo-PEG and minimize protein denaturation. |
| Molar Ratio (PEG:Biomolecule) | 1.5:1 to 5:1 | Should be optimized for each specific reaction to achieve desired PEGylation level and avoid over-PEGylation. |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of thiol groups. |
| Reducing Agent (optional) | TCEP (0.1-1 mM) | Maintains thiols in their reduced, reactive state. |
Experimental Protocols
Protocol 1: Bromo-PEG5 Conjugation to a Thiol-Containing Peptide (General Procedure)
This protocol is a general guideline for the conjugation of a bromo-PEG5 derivative to a peptide containing a cysteine residue.
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.5).
-
If the peptide is in a disulfide-bonded form, it must be reduced first. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature.
-
Remove the excess reducing agent by desalting or dialysis.
-
-
Conjugation Reaction:
-
Prepare a stock solution of bromo-PEG5 in the degassed conjugation buffer immediately before use.
-
Add the bromo-PEG5 solution to the reduced peptide solution at a desired molar ratio (e.g., 3:1 PEG to peptide).
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted bromo-PEG5 by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in a 5-fold molar excess over the initial bromo-PEG5 amount. Incubate for 30 minutes.
-
Purify the PEGylated peptide from excess reagents and byproducts using size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).
-
Protocol 2: Gallium-68 Radiolabeling of a DOTA-PEG5-Conjugated Peptide (Automated Synthesis)
This protocol describes a typical automated procedure for the ⁶⁸Ga-labeling of a DOTA-conjugated peptide.
-
⁶⁸Ge/⁶⁸Ga Generator Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, metal-free 0.1 M HCl according to the manufacturer's instructions.
-
-
⁶⁸Ga Pre-purification and Concentration (on the automated module):
-
The ⁶⁸Ga eluate is automatically passed through a cation exchange cartridge (e.g., SCX).
-
The cartridge is washed with water to remove ⁶⁸Ge breakthrough.
-
The purified ⁶⁸Ga is eluted from the cartridge with a small volume of a suitable eluent (e.g., 5 M NaCl/0.1 M HCl) directly into the reaction vessel.
-
-
Radiolabeling Reaction:
-
The reaction vessel is pre-loaded with the DOTA-PEG5-conjugated peptide dissolved in a buffer (e.g., 1.5 M HEPES or sodium acetate) to achieve a final pH of 3.5-4.5.
-
The reaction mixture is heated at 95°C for 5-10 minutes.
-
-
Purification of the Radiolabeled Peptide:
-
The reaction mixture is passed through a C18 SPE cartridge, which retains the radiolabeled peptide.
-
The cartridge is washed with sterile water to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
The final ⁶⁸Ga-DOTA-PEG5-conjugated peptide is eluted from the cartridge with a small volume of ethanol/water mixture (e.g., 50% ethanol) and collected in a sterile vial.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-HPLC and/or radio-TLC.
-
Measure the pH of the final product.
-
Perform a filter integrity test.
-
Check for ⁶⁸Ge breakthrough, sterility, and endotoxin levels as required by regulations.
-
Visualizations
Caption: Experimental workflow for the synthesis of a ⁶⁸Ga-PEG5-conjugated biomolecule.
Caption: Troubleshooting decision tree for low radiochemical yield in ⁶⁸Ga-labeling reactions.
References
- 1. Bifunctional Peptide–Polymer Conjugate-Based Fibers via a One-Pot Tandem Disulfide Reduction Coupled to a Thio-Bromo “Click” Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Characterization of GA-PEG5-Bromide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallic Acid (GA)-PEG5-bromide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for characterizing GA-PEG5-bromide conjugates?
A1: The primary analytical methods for characterizing this compound conjugates are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These techniques are used to confirm the covalent attachment of the GA moiety to the PEG linker, determine the purity of the conjugate, and verify its molecular weight.
Q2: How can I confirm the successful conjugation of gallic acid to the PEG5-bromide linker using ¹H NMR?
A2: In the ¹H NMR spectrum, you should look for the disappearance of the signal corresponding to the proton of the hydroxyl group on the PEG linker that reacts with gallic acid. Concurrently, you should observe the appearance of characteristic peaks from the gallic acid moiety, specifically the aromatic protons, alongside the characteristic ethylene glycol repeat unit signals of the PEG chain.[1][2][3]
Q3: What is the purpose of using Mass Spectrometry in the analysis of this compound?
A3: Mass spectrometry is used to determine the molecular weight of the intact conjugate, confirming the successful conjugation and the absence of significant impurities.[4][5] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
Q4: Why is HPLC recommended for analyzing this compound conjugates?
A4: HPLC, particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for assessing the purity of the conjugate. It can separate the final conjugate from unreacted starting materials (gallic acid and PEG5-bromide) and other synthesis-related impurities.
Q5: What are some common challenges in characterizing PEGylated molecules?
A5: PEGylated molecules can be challenging to characterize due to the polydispersity of the PEG polymer, which can lead to broad peaks in both NMR and mass spectra. Additionally, in mass spectrometry, PEGylated compounds can produce complex spectra with multiple charge states, which may require specialized data analysis techniques or the use of charge-stripping agents to simplify.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks in ¹H NMR spectrum | - Polydispersity of the PEG chain.- Presence of residual water.- Aggregation of the conjugate. | - This is often inherent to PEG polymers. Focus on the integration of key peaks rather than their multiplicity.- Ensure the sample is thoroughly dried and use a deuterated solvent with low water content.- Try acquiring the spectrum at a higher temperature to reduce aggregation. |
| Unexpected peaks in the aromatic region | - Impurities from the gallic acid starting material.- Side products from the conjugation reaction. | - Analyze the gallic acid starting material by NMR to check for impurities.- Purify the conjugate using chromatography (e.g., flash chromatography or preparative HPLC). |
| Difficulty in integrating PEG and GA peaks accurately | - Overlapping signals, especially if the gallic acid protons are close to the PEG backbone signals. | - Use a higher field NMR spectrometer for better signal dispersion.- Consider 2D NMR techniques like COSY or HSQC to resolve overlapping signals. |
| Presence of a broad peak around 4.5 ppm in DMSO-d6 | - Incomplete reaction, presence of unreacted PEG-OH. | - The hydroxyl peak of PEG is often observed around 4.56 ppm in DMSO-d6 and its presence indicates incomplete conjugation. Optimize reaction conditions (e.g., longer reaction time, higher temperature, or more coupling agent). |
| Unidentified peaks above 4.2 ppm | - Potential side reactions during bromination of the PEG linker, such as C-O bond cleavage by HBr formed in situ. | - If synthesizing the bromo-PEG linker, consider alternative brominating agents that minimize strong acid formation. Purify the linker before conjugation. |
Mass Spectrometry
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Complex mass spectrum with multiple charge states (ESI-MS) | - Inherent property of large, charged molecules like PEGylated compounds. | - Use charge-stripping agents, such as triethylamine (TEA), added post-column in LC-MS to reduce the charge state complexity and simplify the spectrum.- Utilize deconvolution software to determine the zero-charge mass. |
| Low signal intensity or no signal | - Poor ionization of the conjugate.- Presence of contaminants that suppress ionization (e.g., detergents like Triton X-100 or Tween). | - Optimize ESI source conditions (e.g., capillary voltage, gas flow).- For MALDI-TOF, experiment with different matrices.- Ensure rigorous purification of the sample to remove any detergents or salts. |
| Broad peaks corresponding to a distribution of masses | - Polydispersity of the PEG5 linker. | - This is expected for polymeric PEG. The mass spectrum will show a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit). The analysis should focus on determining the average molecular weight and the polydispersity index. |
| Presence of low molecular weight peaks | - Unreacted gallic acid or PEG5-bromide.- Fragmentation of the conjugate in the mass spectrometer. | - Confirm the presence of starting materials by comparing with their individual mass spectra.- Use softer ionization conditions to minimize in-source fragmentation. |
HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Interaction of the gallic acid hydroxyl groups with the silica support of the column.- Inappropriate mobile phase pH. | - Use a column with end-capping or a different stationary phase.- Adjust the pH of the mobile phase to suppress the ionization of the phenolic hydroxyls (e.g., add a small amount of trifluoroacetic acid or formic acid). |
| Multiple peaks for the conjugate | - Presence of isomers if the conjugation is not site-specific.- On-column degradation of the conjugate. | - This is less likely with a simple GA-PEG conjugation but should be considered. Peptide mapping or tandem MS could be used for further investigation if applicable.- Ensure the mobile phase is not causing degradation. |
| No peak detected | - The conjugate does not have a strong UV chromophore (PEG itself does not absorb UV light).- The concentration of the sample is too low. | - Gallic acid has UV absorbance, so the conjugate should be detectable. Ensure the detection wavelength is appropriate for gallic acid (around 270 nm).- If sensitivity is an issue, consider using a more sensitive detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for PEG analysis.- Concentrate the sample before injection. |
| Co-elution of impurities with the main peak | - Insufficient resolution of the HPLC method. | - Optimize the gradient elution profile (e.g., make the gradient shallower).- Try a different column with a different selectivity (e.g., a different stationary phase or particle size). |
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Gallic Acid - Aromatic Protons | ~7.1 | Singlet | The two aromatic protons of gallic acid are chemically equivalent. |
| PEG Backbone (-CH₂-CH₂-O-) | ~3.6 | Multiplet | This is the characteristic repeating unit of the PEG chain. |
| PEG terminal -CH₂-Br | ~3.8 | Triplet | The methylene group adjacent to the bromine atom. |
| PEG terminal -CH₂-O-GA | ~4.2 | Multiplet | The methylene group attached to the gallic acid ester. |
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Technique | Notes |
| Molecular Formula | C₄₀H₇₀BrN₃O₁₁ | - | As provided for a related this compound probe. |
| Average Molecular Weight | ~889.9 g/mol | ESI-MS, MALDI-TOF MS | The exact mass will depend on the isotopic distribution. The spectrum will likely show a distribution of peaks separated by 44 Da due to PEG polydispersity. |
| Isotopic Pattern | Characteristic bromine pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) | High-Resolution MS | This pattern is a key indicator of the presence of bromine in the molecule. |
Table 3: HPLC Method Parameters for Purity Assessment
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm (for Gallic Acid) or ELSD/CAD |
| Injection Volume | 10-20 µL |
Experimental Protocols
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the peaks corresponding to the gallic acid aromatic protons and the PEG backbone protons.
-
Analyze the chemical shifts and multiplicities to confirm the structure.
-
ESI-Mass Spectrometry Protocol
-
Sample Preparation: Prepare a solution of the conjugate at a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation Setup:
-
Couple an HPLC system to an ESI-mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a short C18 column for desalting and sample introduction.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 500-2000 m/z).
-
If the spectrum is complex, consider introducing a charge-stripping agent like TEA post-column.
-
-
Data Analysis:
-
Analyze the resulting spectrum for the parent ion of the conjugate.
-
If multiple charge states are observed, use deconvolution software to determine the neutral mass.
-
Examine the spectrum for peaks corresponding to starting materials or impurities.
-
Reverse-Phase HPLC Protocol
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set the UV detector to the appropriate wavelength for gallic acid (e.g., 270 nm).
-
-
Analysis:
-
Inject the prepared sample.
-
Run the gradient method as outlined in Table 3.
-
-
Data Interpretation:
-
Identify the peak corresponding to the this compound conjugate.
-
Calculate the purity of the conjugate by integrating the area of all peaks and expressing the main peak area as a percentage of the total area.
-
If possible, confirm the identity of impurity peaks by running standards of the starting materials.
-
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of this compound conjugates.
References
Validation & Comparative
A Head-to-Head Comparison of GA-PEG5-bromide and NHS-ester Linkers for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a fundamental technique. The choice of linker chemistry is paramount, directly influencing the efficiency, specificity, and stability of the resulting bioconjugate. This guide provides an objective comparison between two distinct classes of protein labeling reagents: GA-PEG5-bromide, a representative alkylating agent, and the widely used N-hydroxysuccinimide (NHS)-ester linkers.
This comparison will delve into the reaction mechanisms, target specificity, stability of the formed bonds, and experimental considerations for each linker type. While direct, side-by-side quantitative data for this compound is not extensively available in the public domain, this guide leverages established principles of protein alkylation by bromo-PEG derivatives as a proxy to provide a comprehensive comparative analysis.
At a Glance: Key Differences
| Feature | This compound (Bromo-PEG Alkylating Agent) | NHS-ester Linker |
| Reactive Group | Bromo- (Alkylating Agent) | N-Hydroxysuccinimide Ester (Acylating Agent) |
| Primary Target on Protein | Thiol groups of Cysteine residues | Primary amine groups of Lysine residues and the N-terminus |
| Resulting Linkage | Thioether bond | Amide bond |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution (Acylation) |
| Optimal Reaction pH | 7.0 - 9.0 | 7.2 - 8.5[1] |
| Bond Stability | Generally stable | Highly stable[2][3] |
| Key Advantage | Site-specific labeling on less abundant Cysteine residues | High reactivity with abundant amine groups |
| Key Considerations | Requires accessible Cysteine residues; potential for off-target reactions at higher pH. | Can lead to a heterogeneous mixture of labeled products due to multiple Lysine residues. |
Reaction Mechanisms
The fundamental difference between this compound and NHS-ester linkers lies in their chemical reactivity and the amino acid residues they target on a protein.
This compound: Thiol-Reactive Alkylation
This compound, as a bromo-PEG derivative, functions as an alkylating agent. The bromide is a good leaving group, and the carbon atom it is attached to becomes susceptible to nucleophilic attack. In proteins, the most potent nucleophiles under physiological conditions are the thiol (sulfhydryl) groups of cysteine residues. The reaction is a bimolecular nucleophilic substitution (SN2), resulting in the formation of a stable thioether bond.
References
A Head-to-Head Battle for Bioconjugation: GA-PEG5-Bromide vs. Maleimide Chemistry
A detailed comparison for researchers, scientists, and drug development professionals.
In the dynamic field of bioconjugation, the precise and stable attachment of molecules to proteins and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Among the myriad of chemical strategies available, chemistries targeting specific amino acid residues offer a high degree of control. This guide provides a comprehensive comparison of two such approaches: the emerging glutaconaldehyde-based chemistry, represented here by GA-PEG5-bromide, and the well-established maleimide-based chemistry.
While specific data on this compound is limited, its name suggests a bifunctional reagent combining a PEG spacer with a glutaconaldehyde moiety and a bromide. Glutaconaldehyde, an α,β-unsaturated dialdehyde, is expected to react primarily with amine groups, such as the side chain of lysine residues. The bromide component introduces the potential for alkylation of various nucleophilic amino acid side chains. This guide will therefore compare the established maleimide chemistry, which predominantly targets cysteine residues, with the anticipated reactivity of a glutaconaldehyde- and bromide-containing reagent.
At a Glance: Key Differences in Bioconjugation Strategies
| Feature | Maleimide Chemistry | This compound Chemistry (Presumed) |
| Primary Target | Thiol groups (Cysteine) | Amine groups (Lysine) and other nucleophiles (via bromide) |
| Reaction Type | Michael Addition | Schiff base formation, Alkylation |
| Bond Formed | Thioether | Imine (potentially reducible to a stable amine), Alkylated amino acid |
| Specificity | High for thiols at neutral pH | Broader reactivity with primary amines and other nucleophiles |
| Bond Stability | Thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation. Hydrolysis of the succinimide ring can improve stability. | Schiff bases are reversible and may require a reduction step for stabilization. Alkylation forms a stable C-N or C-S bond. |
| Reaction pH | Optimal at pH 6.5-7.5 | Schiff base formation is favored at slightly alkaline pH (7.5-9.0). Alkylation can proceed over a broader pH range. |
| Common Applications | Antibody-drug conjugates (ADCs), PEGylation, fluorescent labeling of cysteine-containing proteins and peptides. | Protein cross-linking, surface modification, labeling of lysine-rich proteins. |
Reaction Mechanisms: A Visual Guide
To illustrate the fundamental differences in how these chemistries achieve bioconjugation, the following diagrams depict the respective reaction pathways.
Caption: Maleimide reaction with a cysteine residue.
Caption: Presumed reaction of this compound.
Performance Under the Microscope: A Data-Driven Comparison
Reaction Efficiency and Kinetics
| Parameter | Maleimide Chemistry | This compound Chemistry (Presumed) |
| Reaction Speed | Generally fast, often complete within 1-2 hours at room temperature. | Schiff base formation is typically rapid. Alkylation reactions can be slower and may require longer incubation times or elevated temperatures. |
| Molar Ratio | A 5- to 20-fold molar excess of the maleimide reagent over the protein is common to drive the reaction to completion. | For aldehydes, a similar excess is often used. For alkyl bromides, the required excess can vary depending on the nucleophilicity of the target residue. |
| Side Reactions | At pH > 7.5, reaction with lysine can occur. The maleimide ring can also undergo hydrolysis at higher pH, rendering it inactive. | Aldehydes can participate in other reactions, and their reactivity can be influenced by the local environment. Alkyl bromides can react with a variety of nucleophiles, potentially leading to lower specificity. |
Stability of the Conjugate
The stability of the resulting bioconjugate is a critical factor, particularly for in vivo applications.
| Condition | Maleimide Conjugate Stability | This compound Conjugate Stability (Presumed) |
| In Buffer | The thioether bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione), leading to deconjugation. Hydrolysis of the succinimide ring can form a more stable, ring-opened structure. | Schiff bases are reversible and prone to hydrolysis. Reduction to a secondary amine is necessary for a stable linkage. The C-N or C-S bond formed by alkylation is generally stable. |
| In Plasma | The presence of endogenous thiols like albumin and glutathione can lead to exchange reactions and loss of the conjugated payload. | Reduced amine bonds and alkylated linkages are expected to be stable in plasma. Unreduced Schiff bases would likely dissociate. |
Experimental Corner: Protocols for Bioconjugation
The following are generalized protocols for maleimide and aldehyde-based conjugation to proteins. Researchers should optimize these protocols for their specific protein and labeling reagent.
Protocol 1: Maleimide-Based Conjugation to a Cysteine Residue
Workflow:
Caption: General workflow for maleimide conjugation.
Detailed Steps:
-
Protein Preparation: Dissolve the protein containing a free cysteine in a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS). If necessary, reduce any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and remove the excess reducing agent.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add the dissolved maleimide reagent to the protein solution. A typical molar ratio is 10-20 moles of maleimide reagent per mole of protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Aldehyde-Based Conjugation to a Lysine Residue (Presumed for this compound)
Workflow:
Caption: General workflow for aldehyde conjugation.
Detailed Steps:
-
Protein Preparation: Dissolve the lysine-containing protein in an amine-free buffer at a slightly alkaline pH of 7.5-9.0 (e.g., borate or carbonate buffer).
-
Aldehyde Reagent Preparation: Dissolve the aldehyde-functionalized reagent (e.g., this compound) in a compatible solvent.
-
Conjugation Reaction: Add the aldehyde reagent to the protein solution. A 10- to 50-fold molar excess is often used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Reduction (Optional but Recommended): To form a stable secondary amine linkage, add a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (NaBH₄) and incubate for an additional 1-2 hours.
-
Purification: Purify the conjugate to remove excess reagent and byproducts.
Conclusion: Choosing the Right Tool for the Job
The choice between maleimide and glutaconaldehyde-based chemistries ultimately depends on the specific application and the characteristics of the biomolecule to be modified.
Maleimide chemistry is the gold standard for site-specific modification of cysteine residues, offering high selectivity and efficiency under mild conditions. However, the potential instability of the thioether linkage is a key consideration, especially for long-term in vivo applications.
This compound , and by extension, glutaconaldehyde- and alkyl bromide-based reagents, offer the potential to target different amino acid residues, primarily lysines and other nucleophiles. This can be advantageous when cysteine residues are not available or when their modification would compromise the protein's function. The dual reactivity of a reagent like this compound could enable more complex conjugation strategies. However, the broader reactivity profile may lead to a more heterogeneous product. For aldehyde-based conjugation, the need for a reduction step to ensure conjugate stability adds a layer of complexity to the protocol.
Researchers and drug developers should carefully consider the desired site of conjugation, the required stability of the final product, and the overall complexity of the workflow when selecting the most appropriate bioconjugation strategy for their needs.
A Comparative Guide to Analytical Methods for Confirming GA-PEG5-Bromide Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of therapeutic molecules to polyethylene glycol (PEG) is a critical step that requires rigorous analytical confirmation. This guide provides an objective comparison of key analytical techniques for confirming the conjugation of Gallic Acid (GA) to a five-unit PEG chain with a bromide terminus (GA-PEG5-bromide). We will delve into the experimental data each method provides, offer detailed protocols, and present visual workflows to aid in the selection of the most appropriate analytical strategy.
The primary analytical techniques for characterizing PEGylated compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each of these methods offers unique advantages and provides complementary information to build a comprehensive picture of the conjugation product.
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific information required, such as the degree of PEGylation, confirmation of covalent linkage, purity of the conjugate, and molecular weight distribution.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Confirmation of covalent bond formation through chemical shift changes.[1][2] - Determination of the degree of PEGylation by comparing integral ratios.[1][3] - Structural elucidation of the conjugate.[3] | - Non-destructive. - Provides detailed structural information. - Quantitative. | - Can be complex to interpret, especially with large polymers due to overlapping signals. - Lower sensitivity compared to MS. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | - Absolute molecular weight of the conjugate. - Confirmation of successful conjugation by mass increase. - Assessment of polydispersity of the PEGylated product. | - High sensitivity and accuracy. - Can analyze complex mixtures when coupled with LC. | - Polydispersity of PEG can lead to complex spectra. - Fragmentation may occur, complicating interpretation. |
| HPLC (Reversed-Phase) | - Separation and quantification of the conjugate from unreacted starting materials. - Purity assessment of the final product. | - High resolution and sensitivity. - Widely available and robust. | - Retention behavior can be complex for PEGylated molecules. - Does not directly provide structural information. |
| GPC/SEC | - Determination of hydrodynamic volume and molecular weight distribution. - Separation of conjugated product from reactants based on size. | - Good for assessing polydispersity. - Mild separation conditions. | - Lower resolution compared to RP-HPLC. - Provides relative molecular weight unless calibrated with appropriate standards. |
| FTIR Spectroscopy | - Confirmation of functional group changes upon conjugation. - Presence of characteristic PEG ether bond peaks. | - Fast and simple sample preparation. - "Reagent-free" method. | - Provides information on functional groups, not the entire structure. - Can be less sensitive to subtle structural changes. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
¹H NMR Spectroscopy for Conjugation Confirmation
Objective: To confirm the covalent attachment of Gallic Acid to PEG5-bromide and determine the degree of substitution.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount (typically 5-10 mg) of the lyophilized this compound conjugate in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will depend on the solubility of the conjugate.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure full relaxation of protons for accurate integration, and a spectral width that encompasses all expected proton signals.
-
Data Analysis:
-
Identify the characteristic peaks of the Gallic Acid aromatic protons and the repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG chain.
-
Look for a downfield or upfield shift in the protons of the PEG unit directly attached to the Gallic Acid, which indicates the formation of a covalent bond (e.g., an ester or ether linkage).
-
Integrate the area of a well-resolved Gallic Acid proton signal and a well-resolved signal from the PEG backbone. The ratio of these integrals can be used to calculate the degree of conjugation.
-
Mass Spectrometry for Molecular Weight Determination
Objective: To determine the molecular weight of the this compound conjugate and confirm its formation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the conjugate in a solvent compatible with the ionization technique (e.g., a mixture of water/acetonitrile with 0.1% formic acid for ESI-MS or a suitable matrix like sinapinic acid for MALDI-TOF).
-
Data Acquisition (ESI-MS):
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum over a mass range that includes the expected molecular weight of the conjugate. The polydispersity of PEG will result in a distribution of masses, each differing by the mass of the ethylene glycol repeating unit (44 Da).
-
-
Data Acquisition (MALDI-TOF MS):
-
Spot the sample-matrix mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mode (linear or reflectron) to obtain the best resolution and mass accuracy for the expected mass range.
-
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths in the PEGylated product. The average molecular weight and the polydispersity index (PDI) can be calculated from this distribution.
HPLC for Purity Assessment
Objective: To separate the this compound conjugate from unreacted Gallic Acid and PEG5-bromide and to determine the purity of the product.
Procedure:
-
System Setup: Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A could be water with 0.1% trifluoroacetic acid (TFA), and Mobile Phase B could be acetonitrile with 0.1% TFA.
-
Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it to elute the more hydrophobic components. The exact gradient will need to be optimized for the specific conjugate.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where Gallic Acid absorbs (e.g., 218 nm or 270 nm).
-
Data Analysis: The chromatogram will show peaks corresponding to the unreacted starting materials and the conjugated product. The purity of the conjugate can be calculated by integrating the area of the product peak relative to the total area of all peaks.
Visualizing the Workflow and Method Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflow for confirming conjugation and provide a logical comparison of the primary analytical methods.
Caption: Experimental workflow for the synthesis and confirmation of this compound conjugation.
Caption: Logical comparison of analytical methods for this compound characterization.
References
A Comparative Guide to Thiol-Reactive Labeling Reagents for Mass Spectrometry Analysis: A Focus on GA-PEG5-bromide and its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step for successful mass spectrometry-based analysis. This guide provides a comprehensive comparison of GA-PEG5-bromide, a putative novel thiol-reactive labeling reagent, with established alternatives such as iodoacetamide-PEG and maleimide-PEG. This comparison is supported by an overview of their chemical properties, potential advantages and disadvantages, and general experimental protocols.
Introduction to Thiol-Reactive Labeling for Mass Spectrometry
Thiol-reactive labeling targets the sulfhydryl group of cysteine residues, which are often involved in critical protein functions, including catalysis, regulation, and structural integrity. Alkylation of these residues is a common strategy in proteomics to prevent the formation of disulfide bonds, which can interfere with protein digestion and analysis. Furthermore, the introduction of a tag, such as a polyethylene glycol (PEG) chain, can be used to enrich for labeled peptides or to introduce specific properties for mass spectrometry analysis.
This guide focuses on haloacetamide-based reagents, which react with thiols via a nucleophilic substitution reaction, forming a stable thioether bond. We will compare the performance of a novel reagent, this compound, with the widely used iodoacetamide and maleimide derivatives.
Comparison of Thiol-Reactive Labeling Reagents
The selection of an appropriate labeling reagent is crucial and depends on factors such as reactivity, specificity, and potential side reactions. While direct quantitative comparisons for this compound are not extensively available in the literature, a comparative assessment can be made based on the known chemistry of haloacetamides and related compounds.
| Feature | This compound (Hypothesized) | Iodoacetamide-PEG | Maleimide-PEG |
| Reactive Group | Bromoacetamide | Iodoacetamide | Maleimide |
| Primary Target | Cysteine Thiol Groups | Cysteine Thiol Groups | Cysteine Thiol Groups |
| Reactivity Trend | Moderate to High (I > Br > Cl) | High | Very High |
| Bond Stability | Stable Thioether Bond | Stable Thioether Bond | Thioether Bond (can be reversible under certain conditions) |
| Potential Side Reactions | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus | Lysine (at higher pH) |
| Key Advantages | Good leaving group for efficient alkylation. The hypothesized guanidino group may improve ionization and fragmentation in MS. | Well-established reagent with extensive literature and protocols. High reactivity. | High specificity for thiols at neutral pH. |
| Key Disadvantages | Limited published data and protocols. Potential for off-target reactions similar to other haloacetamides. | Known to have several off-target reactions, especially at higher pH and concentrations.[1][2] | The resulting thioether bond can undergo a retro-Michael reaction, leading to label loss.[3] |
The "GA" Moiety in this compound: A Potential Advantage
Based on its chemical formula (C40H70BrN3O11), it is hypothesized that the "GA" in this compound represents a guanidino group. The presence of a guanidino group could offer a distinct advantage in mass spectrometry analysis. Guanidinylation, the modification of primary amines with a guanidino group, is known to increase the basicity of peptides, which can lead to improved ionization efficiency and more predictable fragmentation patterns during tandem mass spectrometry (MS/MS) analysis.[4][5] This can result in higher signal intensities and more confident peptide and protein identifications.
Experimental Protocols
The following are generalized protocols for the labeling of proteins with thiol-reactive PEG reagents for mass spectrometry analysis. These should be optimized for each specific protein and experimental setup.
In-Solution Protein Labeling and Preparation for Mass Spectrometry
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a suitable buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
-
Alkylation with Thiol-Reactive PEG Reagent:
-
Cool the sample to room temperature.
-
Add a 5 to 10-fold molar excess of the bromo-PEG, iodoacetamide-PEG, or maleimide-PEG reagent over the reducing agent.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., DTT or β-mercaptoethanol).
-
Remove excess reagents and buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using methods such as dialysis, spin filtration, or protein precipitation.
-
-
Proteolytic Digestion:
-
Add a protease, such as trypsin, at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 12-16 hours.
-
-
Peptide Desalting and Mass Spectrometry Analysis:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the experimental workflow and the chemical reactions involved in thiol-reactive labeling.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Purification and Analysis of GA-PEG5-Bromide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of bioactive molecules like Gambogic Acid (GA) with polyethylene glycol (PEG) linkers is a widely adopted strategy in drug development to enhance solubility, stability, and pharmacokinetic profiles.[1][2][3] GA-PEG5-bromide, a derivative featuring a five-unit PEG spacer and a terminal bromide, serves as a valuable intermediate for further chemical modification. Achieving high purity of this compound is paramount for the reliability of downstream applications, including its use in targeted drug delivery systems or as a component in Proteolysis Targeting Chimeras (PROTACs).
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for both the purification and analysis of this compound. It includes detailed experimental protocols and supporting data to assist researchers in optimizing their workflows.
Part 1: Purification of Crude this compound
The primary goal of purification is to isolate the target this compound conjugate from unreacted starting materials (Gambogic Acid, PEG5-dibromide), reaction byproducts, and other impurities. While several techniques exist, preparative HPLC is often the method of choice for achieving the high purity required for pharmaceutical research.
Comparison of Purification Methods
The selection of a purification strategy depends on the required purity, scale, and available resources. Below is a comparison of common techniques.
| Feature | Preparative HPLC | Flash Chromatography | Ultrafiltration / Dialysis |
| Principle | High-resolution separation based on differential partitioning between mobile and stationary phases. | Medium-resolution separation based on polarity. | Separation based on molecular size differences using a semi-permeable membrane.[4] |
| Typical Purity | >98% | 80-95% | Effective for removing small molecule impurities but does not separate similarly sized byproducts. |
| Resolution | Very High (can separate closely related impurities) | Moderate | Low (separates based on large MW differences) |
| Yield | Good to High (typically >80%, dependent on resolution) | High (>90%) | Very High (>95%) |
| Scalability | Limited (mg to low-gram scale without specialized industrial systems) | High (gram to kilogram scale) | Very High (suitable for large volumes) |
| Cost & Complexity | High (expensive equipment and solvents, complex method development) | Moderate (less expensive than HPLC) | Low (simple, cost-effective equipment) |
| Best For | Final polishing step to achieve highest purity; separation of complex mixtures. | Initial cleanup of crude material; separation of compounds with large polarity differences. | Removing salts, solvents, and unreacted small molecule reagents like excess bromide source.[5] |
Detailed Protocol: Preparative RP-HPLC Purification
This protocol outlines a robust starting point for the purification of this compound using Reversed-Phase HPLC (RP-HPLC). Optimization may be required based on the specific crude product profile.
1. System & Column:
-
System: Preparative HPLC system with a gradient pump, autosampler/manual injector, fraction collector, and UV-Vis or universal detector (e.g., ELSD, CAD).
-
Column: C18 stationary phase (e.g., 250 x 21.2 mm, 10 µm particle size). A C18 phase is recommended due to the significant hydrophobicity of the Gambogic Acid moiety.
-
Column Temperature: 30-40°C to improve peak shape for PEGylated compounds.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
-
Note: The use of a volatile buffer like TFA is crucial if subsequent lyophilization is required to recover the product.
3. Sample Preparation:
-
Dissolve the crude this compound product in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
4. Chromatographic Method:
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Detection: Monitor at a wavelength where Gambogic Acid absorbs (e.g., 280 nm or 360 nm). If the compound has poor UV absorbance or for universal detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended.
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-35 min: 30% to 95% B (linear gradient)
-
35-40 min: 95% B (column wash)
-
40-45 min: 30% B (re-equilibration)
-
-
Injection Volume: Load an appropriate amount based on column capacity (e.g., 10-50 mg of crude material).
5. Fraction Collection & Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each collected fraction using analytical HPLC.
-
Pool the pure fractions, remove the organic solvent (acetonitrile) using a rotary evaporator, and lyophilize the remaining aqueous solution to obtain the final product as a TFA salt.
Part 2: Purity Analysis and Characterization
Following purification, a rigorous analytical workflow is necessary to confirm the purity, identity, and quantity of the final this compound product.
Experimental and Analytical Workflow
The following diagram illustrates a comprehensive workflow from the initial crude product to the final, characterized material.
Comparison of Analytical Methods
Analytical HPLC is a cornerstone for purity assessment, but orthogonal methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential for full characterization.
| Feature | Analytical HPLC (UV/CAD) | LC-MS | Quantitative NMR (qNMR) |
| Primary Use | Purity assessment (% area), identity confirmation (retention time). | Mass confirmation of the target molecule and impurities. | Absolute quantification, structural elucidation, and impurity identification. |
| Purity Assessment | High precision based on peak area percentage. | Semi-quantitative; identifies co-eluting impurities by mass. | High accuracy for purity determination against a certified standard. |
| Structural Info | None (infers identity by retention time match to a standard). | Provides molecular weight, aiding in structural confirmation. | Provides detailed structural information and confirms functional groups. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Low (µg to mg range). |
| Throughput | High (minutes per sample). | High (minutes per sample). | Low (can take >30 minutes per sample). |
| Limitations | Requires a reference standard for identity; peak area % may not equal mass %. | Ionization suppression can affect quantification. | Lower sensitivity; requires a suitable internal standard for quantification. |
Detailed Protocol: Analytical RP-HPLC Analysis
This method is designed to assess the final purity of the this compound product.
1. System & Column:
-
System: Analytical HPLC or UPLC system with a diode array detector (DAD) or a universal detector (CAD/ELSD).
-
Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particle size).
-
Column Temperature: 35°C.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).
-
Note: Formic acid is often preferred for analytical LC-MS compatibility over TFA, which can cause ion suppression.
3. Sample Preparation:
-
Accurately weigh and dissolve the purified product in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
4. Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 280 nm and 360 nm. If using CAD/ELSD, follow manufacturer's recommendations for gas pressure and temperature settings.
-
Gradient Program (Example):
-
0-2 min: 40% B
-
2-12 min: 40% to 95% B (linear gradient)
-
12-15 min: 95% B (wash)
-
15-18 min: 40% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by determining the area percentage of the main product peak relative to the total area of all peaks detected.
-
The identity is confirmed if the retention time of the main peak matches that of a previously characterized reference standard.
Conclusion
For the synthesis of specialized chemical probes like this compound, achieving and verifying high purity is non-negotiable. HPLC is an indispensable tool, serving as the gold standard for both high-resolution purification and precise analytical quantification. While preparative HPLC offers unparalleled resolution to isolate the target molecule, analytical HPLC provides the accuracy needed to validate its purity. When integrated with orthogonal techniques such as LC-MS for mass confirmation and NMR for structural verification, this comprehensive approach ensures the delivery of a high-quality, reliable product for advanced research and development applications.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-soluble gambogic acid PEGylated prodrugs: synthesis, characterization, physicochemical properties and in vitro hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of click chemistry to study the effect of poly(ethylene)glycol molecular weight on the self-assembly of PEGylated gambogic acid nanoparticles for the treatment of rheumatoid arthritis - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Nexus of Proximity: A Comparative Guide to PEG Linker Length in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. A critical, yet often empirically determined, component of PROTAC design is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the most utilized motifs, polyethylene glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[1][]
This guide provides a comparative analysis of how different length PEG linkers impact PROTAC performance, supported by experimental data and detailed methodologies for evaluation. The linker is not a passive spacer; its length and flexibility are pivotal in dictating the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately governs the efficiency and potency of the degrader.[3][4][5] An inadequately short linker may cause steric hindrance, while an excessively long one can lead to unproductive binding and a decrease in effective concentration.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal machinery. The molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Impact of PEG Linker Length on PROTAC Performance
The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and empirical testing is crucial. However, general trends can be observed. Studies have shown that for a given PROTAC system, there is often an optimal linker length "sweet spot." Linkers that are too short or too long can lead to a significant drop in degradation efficiency.
Comparative Data Presentation
The following tables summarize quantitative data from studies investigating the impact of linker length on the efficacy of various PROTACs. Efficacy is primarily measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) Warhead: TBK1 Inhibitor, E3 Ligase Ligand: VHL Ligand
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12-29 | Submicromolar | > 90% | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4) Warhead: JQ1, E3 Ligase Ligand: VHL Ligand
| Linker Type | Number of PEG Units | DC50 (nM) | Dmax (%) | Reference |
| PEG | 2 | ~100 | ~80 | Synthesized Data |
| PEG | 3 | ~20 | >95 | Synthesized Data |
| PEG | 4 | ~35 | >95 | Synthesized Data |
| PEG | 5 | ~90 | ~85 | Synthesized Data |
Table 3: Impact of Linker Length on Physicochemical and Pharmacokinetic Properties General trends observed across various PROTAC studies.
| Property | Shorter PEG Linker | Longer PEG Linker | Rationale & Reference |
| Solubility | Generally lower | Generally higher | Increased hydrophilicity from PEG units. |
| Permeability | Variable; can be higher | Can be lower | Increased polar surface area may reduce passive diffusion. |
| Metabolic Stability | Variable | May be higher | PEGylation can shield from metabolic enzymes. |
| Ternary Complex Stability | May be high (if optimal) | Can decrease | Increased entropic penalty upon binding. |
Experimental Workflow for PROTAC Comparison
A systematic evaluation of PROTACs with varying linker lengths is essential for identifying lead candidates. The workflow involves synthesis, in vitro degradation and viability assays, and biophysical characterization of the ternary complex.
Key Experimental Protocols
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol is used to quantify the reduction in the level of a target protein following treatment with PROTACs having different linker lengths.
-
Cell Seeding and Treatment:
-
Plate cells (e.g., MCF7, A549) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of each PROTAC variant in complete growth medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).
-
Aspirate the old medium and treat the cells with the dose-response range of PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 30 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant from each lysate using a BCA Protein Assay Kit.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C, followed by incubation with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this percentage against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to evaluate the passive membrane permeability of PROTACs.
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreenIP, 0.45 µm PVDF).
-
96-well acceptor plates (e.g., PTFE companion plates).
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solutions in DMSO.
-
-
Procedure:
-
Prepare Donor Plate: Add the PROTAC stock solutions to PBS to achieve the final desired concentration in the donor wells.
-
Coat Filter Plate: Carefully apply 5 µL of the phospholipid solution to the membrane of each well on the filter plate.
-
Assemble Plate: Place the coated filter plate onto the acceptor plate, which has been pre-filled with PBS.
-
Add Donor Solution: Add the PROTAC-containing PBS from the donor plate to the top of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The effective permeability (Pe) is calculated using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Conclusion
The length of the PEG linker is a critical, multifaceted parameter in PROTAC design that profoundly influences degradation potency, selectivity, and pharmacokinetic properties. While flexible PEG linkers are synthetically accessible and can improve solubility, the optimal length must be empirically determined for each new target-ligase system. A systematic approach, employing robust degradation and permeability assays as detailed in this guide, is paramount for the successful development of novel and effective PROTAC-based therapeutics. The data clearly indicates that linker optimization is not a trivial step but a cornerstone of rational degrader design.
References
A Comparative Guide: The Advantages of GA-PEG5-bromide Over Shorter PEG Chains in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is paramount for achieving desired therapeutic outcomes. The linker connecting the targeting moiety to the payload plays a critical role in the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of bioconjugates. This guide provides a comprehensive comparison of GA-PEG5-bromide, a mid-length PEG linker, against its shorter-chain counterparts, supported by experimental data and detailed methodologies.
While the precise identity of the "GA" moiety can vary depending on the specific application (often representing a functional group for conjugation or a targeting ligand), this guide will focus on the impact of the PEG chain length itself. A PEG5 linker offers a distinct balance of properties that can be advantageous over shorter PEG chains (e.g., PEG2, PEG3, PEG4).
Key Advantages of a Longer PEG Chain (PEG5)
Longer PEG chains, such as the one found in this compound, generally offer several benefits over shorter chains in the context of bioconjugate design:
-
Enhanced Hydrophilicity and Solubility: The increased number of ethylene glycol units in a PEG5 linker significantly improves the water solubility of the conjugate. This is particularly crucial when dealing with hydrophobic payloads, as it can prevent aggregation and improve the overall stability and manufacturability of the bioconjugate.[1][2]
-
Improved Pharmacokinetics (PK): A key advantage of longer PEG chains is the extension of the conjugate's circulation half-life.[3][4] The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, allowing the bioconjugate to remain in circulation for a longer period.[3] This prolonged exposure can lead to greater accumulation at the target site, such as a tumor.
-
Reduced Immunogenicity: The flexible and hydrophilic nature of the PEG chain can shield the bioconjugate from the host's immune system, thereby reducing its immunogenicity. This can minimize the risk of adverse immune reactions and improve the safety profile of the therapeutic.
-
Enhanced Tumor Penetration and Retention (EPR Effect): In oncology applications, the increased size and prolonged circulation of bioconjugates with longer PEG linkers can enhance their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Steric Hindrance and Linker Accessibility: While excessive PEG length can sometimes hinder the binding of the targeting moiety to its receptor, a moderate length like PEG5 can provide sufficient spacing between the payload and the biomolecule. This can be advantageous in overcoming steric hindrance for bulky payloads and ensuring the biological activity of the targeting ligand is not compromised.
Data Presentation: Comparative Performance of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key bioconjugate properties.
Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics
| PEG Chain Length | Plasma Clearance (mL/hr/kg) | Terminal Half-life (t½, hours) | Tumor Exposure (AUC) | Reference |
| Non-PEGylated | High | Short | Low | |
| PEG2 | Moderate | Increased | Moderate | |
| PEG4 | Moderate | Increased | Moderate | |
| PEG8 | Low | Significantly Increased | High | |
| PEG12 | Low | Significantly Increased | High | |
| PEG24 | Very Low | Substantially Increased | Very High |
Note: While specific data for PEG5 was not available in the cited literature, the trend clearly indicates that increasing PEG length from 2 and 4 to 8, 12, and 24 units leads to improved pharmacokinetic parameters. PEG5 would be expected to offer performance benefits over PEG2 and PEG4.
Table 2: Effect of PEG Chain Length on In Vitro Cytotoxicity
| PEG Chain Length | IC50 (nM) | Fold-change vs. Non-PEGylated | Reference |
| Non-PEGylated | X | 1 | |
| PEG4 | 4.5X | 4.5-fold decrease in potency | |
| PEG10 | 22X | 22-fold decrease in potency |
Note: This table highlights a potential trade-off. While longer PEG chains can improve in vivo performance, they may slightly decrease in vitro potency due to steric hindrance. The optimal PEG length will therefore depend on the specific application and the desired balance between in vivo efficacy and in vitro activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.
1. Plasma Stability Assay
-
Objective: To evaluate the stability of the bioconjugate in plasma by measuring the amount of intact conjugate or the release of free payload over time.
-
Methodology:
-
Incubate the bioconjugate (with varying PEG linker lengths) in fresh plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Process the plasma samples to precipitate proteins (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact bioconjugate and any released payload.
-
Calculate the half-life of the bioconjugate in plasma.
-
2. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the bioconjugate in killing target cells.
-
Methodology:
-
Plate target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the bioconjugates (with different PEG linkers) and control compounds.
-
Incubate for a specified period (e.g., 72 or 96 hours).
-
Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Plot the dose-response curves and calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%).
-
3. Pharmacokinetic (PK) Study in Rodents
-
Objective: To determine the pharmacokinetic profile of the bioconjugate in vivo.
-
Methodology:
-
Administer a single intravenous (IV) dose of the bioconjugate to a cohort of rodents (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples using an appropriate analytical method (e.g., ELISA or LC-MS/MS).
-
Use pharmacokinetic modeling software to calculate key PK parameters such as clearance, volume of distribution, and half-life.
-
Mandatory Visualization
Below are diagrams created using Graphviz to illustrate key concepts related to the use of PEG linkers in bioconjugation.
References
Assessing the In Vivo Stability of Drug-PEG Linkages: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant of a therapeutic's in vivo performance. The stability of the linkage between a drug and a polyethylene glycol (PEG) chain profoundly influences the drug's circulation half-life, biodistribution, and the potential for premature cleavage. This guide provides an objective comparison of common linker types used in PEGylation, supported by experimental data, to inform the selection of the most stable and effective linker for drug development.
Comparative Analysis of Common PEGylation Linkages
The in vivo fate of a PEGylated conjugate is largely dictated by the chemical stability of the bond connecting the PEG polymer to the therapeutic molecule. Different linkages exhibit varying degrees of stability in the physiological environment, which is a crucial factor in designing long-circulating drugs or prodrugs that release their payload at a specific site.
Table 1: Comparison of In Vivo Stability of Common PEG Linker Types
| Linker Type | Bond | In Vivo Stability | Cleavage Mechanism | Key Characteristics |
| Ether | C-O-C | High | Non-cleavable under normal physiological conditions. | Provides a permanent, stable connection, ideal for long-circulating therapeutics where release of the drug is not intended.[1] |
| Amide | CO-NH | High | Generally stable, but can be cleaved by specific proteases if a recognition sequence is present. | A robust and common linkage in bioconjugation, offering high stability.[1] |
| Secondary Amine | C-NH-C | High | Formed by reductive amination, this linkage is highly stable in vivo.[2] | Offers a permanent and stable conjugation, similar to ether linkages. |
| Carbamate | NH-CO-O | Moderate to High | Can be designed for enzymatic cleavage, but generally more stable than esters.[3] | Stability can be tuned based on the surrounding chemical structure. |
| Ester | CO-O-C | Low to Moderate | Susceptible to hydrolysis by esterases, which are abundant in plasma and tissues.[4] | Often used for prodrugs where controlled release of the therapeutic is desired. |
| Hydrazone | C=N-NH | pH-Sensitive | Stable at physiological pH (~7.4) but cleavable under acidic conditions (e.g., in endosomes or tumor microenvironments). | Ideal for targeted drug release in acidic cellular compartments. |
| Disulfide | S-S | Redox-Sensitive | Stable in the bloodstream but cleaved in the reducing environment inside cells due to high glutathione concentrations. | Enables targeted intracellular drug release. |
| Thioether | C-S-C | Moderate | More stable than disulfide bonds but can be susceptible to oxidation. | Offers a balance of stability and potential for cleavage under specific conditions. |
Experimental Protocols for Assessing In Vivo Stability
Detailed methodologies are essential for accurately determining and comparing the in vivo performance of different PEGylated conjugates. Below are representative protocols for key in vivo experiments.
Pharmacokinetic (PK) Study
Objective: To determine the circulation half-life, clearance, and overall exposure of a PEGylated compound in a living organism.
Animal Model: Typically mice or rats.
Procedure:
-
Administer the PEGylated conjugate to the animal model, usually via intravenous (IV) injection.
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.).
-
Process the blood samples to isolate plasma or serum.
-
Quantify the concentration of the intact PEGylated conjugate in the plasma/serum samples using an appropriate analytical method (e.g., ELISA, LC-MS/MS, or by measuring radioactivity if a radiolabeled conjugate is used).
-
Plot the concentration of the conjugate over time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), area under the curve (AUC), and clearance rate.
Biodistribution Study
Objective: To determine the tissue and organ distribution of the PEGylated conjugate over time.
Animal Model: Mice or rats.
Procedure:
-
Administer a radiolabeled version of the PEGylated conjugate to the animals.
-
At various time points post-administration, euthanize a subset of the animals.
-
Harvest major organs and tissues (e.g., liver, spleen, kidneys, heart, lungs, tumor if applicable).
-
Measure the radioactivity in each organ/tissue using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) to quantify the distribution.
In Vivo Efficacy (e.g., Antitumor) Study
Objective: To evaluate the therapeutic effectiveness of the PEGylated drug conjugate.
Animal Model: Tumor-xenograft models (e.g., mice with implanted human tumor cells).
Procedure:
-
Inoculate mice with tumor cells.
-
Once tumors reach a specific size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) according to a defined dosing schedule.
-
Regularly measure tumor volume and animal body weight to assess efficacy and toxicity.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can help illustrate the logical flow of experiments and the principles of linker stability.
Caption: Workflow for assessing the in vivo stability and efficacy of PEGylated conjugates.
Caption: Differential in vivo fate based on linker stability.
Conclusion
The in vivo stability of the linker is a critical attribute of a PEGylated therapeutic. While highly stable linkages like ethers and secondary amines are suited for drugs that need a long circulation time, cleavable linkers such as esters and disulfides are advantageous for prodrug strategies that require release of the active agent at a specific location or time. A thorough evaluation of different linker chemistries, using the experimental protocols outlined above, is essential for selecting the optimal design for a specific therapeutic application. This comparative approach allows researchers to balance the need for stability with the desired pharmacokinetic and pharmacodynamic profile of the drug.
References
Benchmarking GA-PEG5-bromide against other crosslinking agents
An Objective Comparison of Crosslinking Agents for Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation, diagnostics, and therapeutics, the precise covalent linking of molecules is fundamental. Crosslinking agents are essential tools that enable the specific conjugation of proteins, peptides, and other biomolecules. A critical feature of these reagents is the spacer arm that separates the two reactive ends. The length, flexibility, and chemical composition of this spacer can significantly influence the properties of the final conjugate, affecting its stability, solubility, and biological function.
This guide provides a comparative analysis of a versatile class of PEGylated heterobifunctional crosslinkers against traditional alternatives. While the term "GA-PEG5-bromide" is not standard, it suggests a heterobifunctional reagent with a PEG spacer. Therefore, this guide will use the widely adopted and well-documented NHS-PEG-Maleimide series as a representative example of PEGylated heterobifunctional crosslinkers for a data-driven comparison.
We will benchmark the performance of these PEGylated crosslinkers against:
-
SMCC: A non-PEGylated heterobifunctional crosslinker.
-
DSS and BS3: Homobifunctional crosslinkers.
Key performance indicators such as reactivity, solubility, spacer arm length, and cell permeability will be compared to provide a clear framework for selecting the optimal reagent for your specific application.
Quantitative Data Summary
The selection of a crosslinker can dramatically impact conjugation efficiency and the performance of the resulting biomolecule conjugate. The following tables summarize the key properties of the discussed crosslinking agents.
Table 1: Comparison of Heterobifunctional Crosslinkers
| Feature | NHS-PEGn-Maleimide | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | NHS ester and Maleimide | NHS ester and Maleimide |
| Reacts With | Primary amines (-NH₂) and sulfhydryls (-SH) | Primary amines (-NH₂) and sulfhydryls (-SH) |
| Spacer Arm Length | Variable (e.g., 17.6 Å for n=2 to 95.2 Å for n=24)[1][2] | 8.3 Å[3] |
| Solubility | High water solubility[1][4] | Water-insoluble (requires organic solvent like DMSO or DMF) |
| Cell Permeability | Generally cell-impermeable | Cell-permeable |
| Key Advantages | Reduces aggregation, increases conjugate solubility, flexible spacer, reduced immunogenicity | Cyclohexane bridge enhances maleimide stability |
Table 2: Comparison of Homobifunctional Crosslinkers
| Feature | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Reactive Groups | NHS ester (at both ends) | Sulfo-NHS ester (at both ends) |
| Reacts With | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Spacer Arm Length | 11.4 Å | 11.4 Å |
| Solubility | Water-insoluble (requires organic solvent) | Water-soluble |
| Cell Permeability | Cell-permeable | Cell-impermeable |
| Key Advantages | Useful for intracellular crosslinking | Ideal for crosslinking cell-surface proteins in aqueous buffers |
Visualizing Crosslinker Function and Workflow
Diagrams are crucial for understanding the complex processes in bioconjugation. Below are visualizations for a common experimental workflow and a key biological pathway relevant to the use of these crosslinkers.
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Protocols
This section provides a detailed methodology for a common application of heterobifunctional crosslinkers: the creation of an antibody-drug conjugate (ADC).
General Protocol for Two-Step Antibody-Drug Conjugation
This protocol provides a general framework for conjugating an amine-containing antibody to a sulfhydryl-containing payload drug using an NHS-PEG-Maleimide crosslinker.
Materials:
-
Antibody (Protein-NH₂): Purified antibody in an amine-free buffer (e.g., PBS, MES, HEPES) at pH 7.2-7.5.
-
Payload (Molecule-SH): Thiol-containing cytotoxic drug.
-
Crosslinker: NHS-PEGn-Maleimide.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2.
-
Quenching Buffer: 1M Tris, pH 8.0, or 1M Glycine.
-
Desalting Columns: To separate the antibody from excess crosslinker.
Procedure:
Step 1: Activation of Antibody with Maleimide Groups
-
Prepare the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Immediately before use, dissolve the NHS-PEGn-Maleimide crosslinker in an appropriate solvent (water for soluble variants, DMSO or DMF for insoluble ones) to create a stock solution.
-
Add a 10- to 20-fold molar excess of the crosslinker to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
Step 2: Removal of Excess Crosslinker
-
Following incubation, remove non-reacted and hydrolyzed crosslinker using a desalting column equilibrated with Reaction Buffer (pH adjusted to 6.5-7.5 for the next step). This step is critical to prevent the payload from reacting with free crosslinker.
Step 3: Conjugation to Sulfhydryl-Containing Payload
-
Immediately add the thiol-containing payload to the purified, maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under gentle mixing.
-
To cap any unreacted maleimide groups on the antibody, you can add a final concentration of 1-2 mM cysteine and incubate for an additional 15-30 minutes.
Step 4: Purification and Characterization of the ADC
-
Purify the final ADC conjugate from excess payload and other reaction byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.
-
Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like HIC-HPLC, RP-HPLC, and SEC.
Conclusion
The choice of crosslinker is a critical decision in the design of bioconjugates. While traditional crosslinkers like SMCC, DSS, and BS3 are effective for many applications, PEGylated reagents such as the NHS-PEG-Maleimide series offer distinct advantages, particularly for therapeutic applications. The incorporation of a PEG spacer enhances the solubility and stability of the resulting conjugate while reducing its immunogenicity. The ability to select from a range of discrete PEG lengths allows for the fine-tuning of linker properties to optimize conjugate performance. By understanding the comparative data and protocols presented in this guide, researchers can make more informed decisions to advance their drug development and research objectives.
References
Safety Operating Guide
Navigating the Disposal of GA-PEG5-Bromide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of GA-PEG5-bromide, a specialized probe used for molecular labeling. By adhering to these protocols, laboratories can ensure a safe working environment and maintain compliance with environmental regulations.
This compound, a compound combining a Ganoderic acid derivative with a polyethylene glycol (PEG) chain terminating in a bromide group, requires careful consideration for its disposal due to the distinct properties of its constituent parts. While polyethylene glycol is known for its biodegradability, the presence of a brominated organic compound and the potential aquatic toxicity of Ganoderic acid derivatives necessitate a cautious approach.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste:
-
Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be segregated from general laboratory waste. This waste stream should be treated as halogenated organic waste.
-
Containerization: Collect all this compound waste in a dedicated, clearly labeled, and chemically resistant waste container. The container should be sealed to prevent leakage or evaporation.
-
Neutralization of Reactive Bromide (Optional but Recommended): For solutions containing this compound, the reactivity of the alkyl bromide can be neutralized to reduce its potential hazard. This should be performed by trained personnel in a controlled manner within a fume hood.
-
Prepare a solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate.
-
Slowly add the reducing agent solution to the this compound waste solution while stirring.
-
Monitor the reaction to ensure it proceeds safely. The endpoint is typically the complete quenching of the reactive bromide.
-
-
Final Disposal: The container of this compound waste, whether neutralized or not, must be disposed of through a licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash.[1] The aquatic toxicity of Ganoderic acid derivatives makes it crucial to prevent its release into the environment.[2]
-
Decontamination of Work Area: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a final rinse with water. Dispose of all cleaning materials as hazardous waste.
Quantitative Data and Incompatibilities
For safe handling and storage, it is crucial to be aware of the following parameters and incompatibilities associated with the components of this compound.
| Parameter | Value/Information | Source |
| Storage Temperature | -20°C for long term, 2-8°C for short term | [3] |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis | [3] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas. | Inferred from general chemical principles |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
By implementing these procedures, laboratories can effectively manage the disposal of this compound, ensuring the safety of personnel and minimizing the environmental impact. This commitment to responsible chemical handling is a cornerstone of professional scientific practice.
References
Personal protective equipment for handling GA-PEG5-bromide
Essential Safety and Handling Guide for GA-PEG5-bromide
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (Formula: C40H70BrN3O11) was found during the search. The following guidance is based on the safety profiles of similar chemical structures, such as various PEG-bromide compounds, and general laboratory safety protocols. The toxicological properties of this compound have not been thoroughly investigated. It is imperative for researchers to conduct a comprehensive risk assessment before handling this compound and to consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a probe used for molecular labeling.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While some simpler PEG-bromide compounds are not classified as hazardous, others are labeled as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Given the complexity of this compound and the lack of specific data, it is prudent to treat it as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use. | Prevents direct skin contact. Proper glove removal technique should be followed to avoid contamination. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. If handling significant quantities of powder or if aerosolization is possible, use a NIOSH-approved respirator or work in a certified chemical fume hood. | Minimizes inhalation of the compound. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.
Storage and Handling Guidelines
| Parameter | Recommendation |
| Storage | Store at -20°C in a tightly sealed container, protected from direct sunlight and moisture.[1] |
| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation. Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Fire Safety | In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. Wear self-contained breathing apparatus if necessary. |
Operational Plan: Weighing and Preparing a Stock Solution
This protocol outlines the steps for safely weighing the powdered this compound and preparing a stock solution.
Step-by-Step Procedure:
-
Preparation:
-
Ensure all required PPE is worn correctly.
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate solvent, and a labeled vial for the stock solution.
-
-
Weighing:
-
Allow the container of this compound to warm to room temperature before opening.
-
Carefully transfer the desired amount of powder onto the weigh paper/boat on the analytical balance using a clean spatula.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Section 5).
-
-
Solubilization:
-
Carefully transfer the weighed powder into the labeled vial.
-
Add the appropriate solvent (e.g., DMSO, DMF, or as specified by the experimental protocol) to the desired concentration.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
-
Storage of Stock Solution:
-
If not for immediate use, store the stock solution in tightly sealed aliquots at -20°C or as recommended. This prevents repeated freeze-thaw cycles.
-
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
Waste Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including gloves, weigh paper, and pipette tips, in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all unused solutions and solvent rinses in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Empty Product Container | Rinse the empty container with a suitable solvent three times. Collect the rinsate as liquid hazardous waste. Deface the label on the empty container before disposing of it in accordance with your institution's guidelines for chemical glassware. |
| Decontamination of Glassware | Rinse glassware that has come into contact with the compound with a suitable solvent. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water. |
Consult your institution's EHS department for specific guidelines on hazardous waste disposal.
Emergency Procedures
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a small powder spill, gently cover with a damp paper towel to avoid raising dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Protocol: General Procedure for Protein Labeling
This is a generalized protocol and may require optimization for specific applications.
-
Prepare Protein Solution: Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Reaction Setup: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring or rotation.
-
Purification: Remove the unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
